Product packaging for Heptelidic acid(Cat. No.:CAS No. 57710-57-3)

Heptelidic acid

货号: B1673122
CAS 编号: 57710-57-3
分子量: 280.32 g/mol
InChI 键: JESMSCGUTIEROV-RTWAVKEYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Heptelidic acid is a terpene lactone.
This compound has been reported in Trichoderma virens, Phyllosticta, and Trichoderma koningii with data available.
structure given in second source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B1673122 Heptelidic acid CAS No. 57710-57-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESMSCGUTIEROV-RTWAVKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105608
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57710-57-3
Record name (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57710-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KONINGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Heptelidic Acid from Trichoderma: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptelidic acid, also known as koningic acid, is a potent sesquiterpene lactone produced by various fungi of the genus Trichoderma. First identified as an antibiotic, it has garnered significant scientific interest due to its specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This activity gives this compound significant potential as an anti-cancer and anti-malarial agent. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing its biological mechanism, experimental protocols for its purification, and key quantitative data for its characterization.

Discovery and Background

This compound (C₁₅H₂₀O₅) was initially isolated from the culture broth of Trichoderma virens (formerly Gliocladium virens) and was first characterized as an antibacterial metabolite with high toxicity against anaerobic bacteria like Bacteroides fragilis.[1] Its structure was elucidated using spectrometry and X-ray crystallography.[1] Subsequent research identified the compound in other Trichoderma species, including T. koningii.[2][3] Strains of T. virens are often classified into two groups, P and Q, based on their secondary metabolite profiles; P-strains were traditionally known to produce this compound.[4] However, recent studies have shown that genetic modification of Q-strains, such as the deletion of the non-ribosomal peptide synthetase (NRPS) gene Tex7, can induce significant accumulation of this compound.[4]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and quantification. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₅[1][5]
Molecular Weight 280.32 Da[5]
CAS Number 57710-57-3[5]
Appearance White solid[6]
Solubility Soluble in DMSO, ethanol, methanol, and water (1 mg/mL)[5][6]
Alternate Names Koningic acid, Avocettin[4][5]

Table 2: Spectroscopic Data for this compound Characterization

Data TypeKey Features / PeaksReference(s)
¹H NMR Data available but specific peak assignments require further sourcing.
¹³C NMR Data available but specific peak assignments require further sourcing.
Mass Spectrometry Molecular Ion: [M+H]⁺, [M-H]⁻ consistent with C₁₅H₂₀O₅
UV-Vis (λmax) 219.8 ± 0.1 nm (in Methanol)[4]

Biological Activity and Mechanism of Action

This compound's primary biological significance lies in its role as a potent and specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

GAPDH Inhibition

GAPDH is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This compound acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue (Cys149 or Cys152 depending on the organism) in the active site of the enzyme. This covalent modification is facilitated by the molecule's epoxide "warhead," which is attacked by the thiolate of the active site cysteine.[7][8] This inactivation blocks the glycolytic flux, leading to a depletion of ATP.[2][5]

Signaling Pathway of GAPDH Inhibition by this compound

GAPDH_Inhibition cluster_glycolysis Glycolytic Pathway cluster_inhibition Inhibition Mechanism G3P Glyceraldehyde-3-Phosphate (G3P) GAPDH GAPDH Enzyme (Active Site Cysteine) G3P->GAPDH Substrate HA This compound (Epoxide Warhead) BPG 1,3-Bisphosphoglycerate GAPDH->BPG Catalysis Inactive_GAPDH Inactive GAPDH (Covalently Modified) ATP_gen ATP Generation BPG->ATP_gen HA->GAPDH Covalent Binding to Active Site Cysteine

Caption: Mechanism of GAPDH inhibition by this compound.

Anti-Cancer and Other Activities

The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to GAPDH inhibition. By disrupting ATP production in these high-glycolytic cells, this compound can selectively induce apoptosis.[5] Its anti-cancer effects have been demonstrated in various cancer models, including pancreatic cancer and melanoma.[9] Additionally, this compound has shown anti-malarial activity against Plasmodium falciparum and inhibitory effects on certain DNA polymerases.[5][10]

Table 3: Bioactivity of this compound

Activity TargetMetricValueReference(s)
GAPDH Inhibition Kᵢ1.6 µM[5]
Caspase-3 Induction IC₅₀40 µM[5]
DNA Polymerase β, λ, TdT Kᵢ5.2 - 9.5 µM[5]

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies described for the isolation of this compound from Trichoderma virens. The highest yields have been reported from genetically modified strains.[4]

Fungal Strain and Culture Conditions
  • Strain: Trichoderma virens Δtex7 mutant strain (induces over-production of this compound). Wild-type P-strains can also be used.[4]

  • Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7 days until sporulation is observed.

  • Liquid Culture Medium: Prepare Potato Dextrose Broth (PDB).

  • Fermentation: Inoculate 250 mL of sterile PDB in a 500 mL Erlenmeyer flask with a spore suspension or mycelial plugs from the PDA plate.

  • Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days. Stationary cultures can also be used and may alter the metabolite profile.

Extraction of this compound
  • Culture Separation: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or vacuum filtration.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[4]

  • Solvent Evaporation: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound
  • Thin-Layer Chromatography (TLC) - Initial Purification:

    • Dissolve the crude extract in a small volume of methanol.

    • Spot the dissolved extract onto silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Visualize the separated compounds under UV light (254 nm). This compound will appear as a distinct band (reported Rƒ of 0.21).[4]

    • Scrape the silica band corresponding to this compound from the plate.

    • Extract the compound from the silica using methanol or ethyl acetate, filter, and evaporate the solvent. This yields a partially purified, tacky white solid.[4]

  • High-Performance Liquid Chromatography (HPLC) - Final Purification:

    • Dissolve the partially purified solid in the mobile phase.

    • Perform preparative or semi-preparative HPLC using a C18 column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used.

    • Detection: Monitor the eluent using a UV detector at ~220 nm.[4]

    • Fraction Collection: Collect the peak corresponding to this compound (reported retention time of 23.8 ± 0.1 min under specific conditions).[4]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Yield: A reported concentration of 71.38 mg/L was obtained from a 250 mL culture filtrate of the T. virens Δtex7 mutant.[4]

Isolation and Purification Workflow

Isolation_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification Culture T. virens Culture (Liquid PDB) Filtration Filtration Culture->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate LLE Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->LLE Crude_Extract Crude Extract (Post-Evaporation) LLE->Crude_Extract TLC Preparative TLC Crude_Extract->TLC TLC_Band Scrape HA Band (Rf 0.21) TLC->TLC_Band HPLC Reverse-Phase HPLC (C18 Column, UV 220 nm) TLC_Band->HPLC Pure_HA Pure this compound HPLC->Pure_HA

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Trichoderma is governed by a conserved biosynthetic gene cluster (BGC).[7] The pathway begins with a sesquiterpene synthase (HepA) and involves a series of oxidations catalyzed by cytochrome P450 monooxygenases (P450s) to form the characteristic fused lactone ring system and the reactive epoxide warhead.[7] The producing fungus protects itself through a self-resistance mechanism involving a GAPDH isozyme (HepG) encoded within the same gene cluster, which is less sensitive to this compound inhibition.[7]

Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Sesquiterpene Sesquiterpene Scaffold FPP->Sesquiterpene HepA (Sesquiterpene Synthase) Intermediates Oxidized Intermediates Sesquiterpene->Intermediates P450s (HepC, D, H) (Multiple Oxidations) HA This compound Intermediates->HA P450 (HepE) (Epoxidation)

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound stands out as a promising natural product from Trichoderma with a well-defined mechanism of action targeting a fundamental metabolic pathway. Its specific inhibition of GAPDH provides a strong rationale for its development as a therapeutic agent, particularly in oncology. The methodologies outlined in this guide for its isolation and purification, especially leveraging genetically modified strains, provide a clear path for researchers to obtain this compound for further study. Future research may focus on optimizing fermentation conditions for higher yields, exploring synthetic derivatives to enhance efficacy and reduce toxicity, and further elucidating its complex regulatory role in the producing organism.

References

An In-depth Technical Guide to the Biosynthesis of Heptelidic Acid (Koningic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptelidic acid (HA), also known as koningic acid, is a fungal sesquiterpenoid renowned for its potent and specific irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] This activity has garnered significant interest in its potential as a therapeutic agent, particularly in the context of diseases characterized by aberrant glycolysis, such as cancer.[4][5] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic machinery, reaction cascade, and relevant quantitative data. It also outlines key experimental protocols for studying this pathway and presents visual representations of the core biological and experimental processes.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a conserved biosynthetic gene cluster (BGC) found in various fungal species, including Aspergillus oryzae and Trichoderma virens.[1][4][6] The core of this cluster comprises genes encoding the enzymatic machinery required for the synthesis and modification of the sesquiterpene scaffold.

Table 1: Core Enzymes in the this compound Biosynthetic Gene Cluster

GeneEnzyme NameFunction
hepASesquiterpene synthaseCatalyzes the initial cyclization of farnesyl pyrophosphate (FPP).[1][4]
hepCCytochrome P450 monooxygenaseInvolved in the multi-step oxidation of the sesquiterpene intermediate.[1][6]
hepDCytochrome P450 monooxygenaseInvolved in the multi-step oxidation of the sesquiterpene intermediate.[1][6]
hepECytochrome P450 monooxygenaseInvolved in the multi-step oxidation of the sesquiterpene intermediate.[1][6]
hepHCytochrome P450 monooxygenaseInvolved in the multi-step oxidation of the sesquiterpene intermediate.[1][4]
hepBPutative antibiotic biosynthesis monooxygenasePresumed to be involved in an oxidation step.[1][6]

In addition to these core enzymes, the BGC also contains genes for transcriptional regulation (hepR and hepS) and a gene encoding a GAPDH homolog (hepG), which confers self-resistance to the producing organism.[1][4][6]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with a common precursor in terpenoid biosynthesis and proceeds through a series of oxidative modifications to yield the final bioactive molecule.

Formation of the Sesquiterpene Scaffold

The pathway is initiated by the enzyme HepA , a sesquiterpene synthase. HepA catalyzes the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form germacrene D-4-ol .[1] This reaction establishes the fundamental carbon skeleton of this compound.

Oxidative Tailoring by Cytochrome P450s

Following the initial cyclization, a cascade of oxidative reactions is carried out by four cytochrome P450 monooxygenases: HepC, HepD, HepE, and HepH .[1] These enzymes, in conjunction with a cytochrome P450 reductase (CPR) that provides the necessary electrons, are responsible for the intricate tailoring of the germacrene scaffold. This includes the formation of the characteristic fused lactone ring system and the installation of the epoxide "warhead" that is crucial for its inhibitory activity against GAPDH.[1][7] The precise sequence of these oxidative steps is complex and leads to the formation of several biosynthetic intermediates.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate Germacrene Germacrene D-4-ol FPP->Germacrene HepA Intermediates Oxidized Intermediates Germacrene->Intermediates HepC, HepE, HepH (P450s) HA This compound Intermediates->HA HepD (P450)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data: Inhibition of Human GAPDH

A key aspect of this compound's biological significance is its potent inhibition of human glyceraldehyde-3-phosphate dehydrogenase (Hs-GAPDH). The inhibitory activity of this compound and its biosynthetic intermediates highlights the structure-activity relationship and the importance of the fully formed molecule for maximal potency.

Table 2: Inhibition of Human GAPDH by this compound and Biosynthetic Intermediates

CompoundDescriptionIC₅₀ (µM)
This compound (1) Final Product0.08 ± 0.01
Intermediate 3 Biosynthetic Precursor1.8 ± 0.2
Intermediate 4 Biosynthetic Precursor> 100
Intermediate 5 Biosynthetic Precursor2.5 ± 0.3

Data extracted from the supplementary information of Yan et al., 2020, Chemical Science.[4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following sections provide an overview of the methodologies for key experiments.

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

The functional characterization of the this compound biosynthetic enzymes is often achieved through their heterologous expression in a well-characterized host such as Saccharomyces cerevisiae.

Objective: To produce functional Hep enzymes for in vivo bioconversion or in vitro assays.

Methodology:

  • Gene Synthesis and Cloning: The open reading frames of the hep genes (hepA, hepC, hepD, hepE, hepH) are synthesized with codon optimization for yeast expression. The genes are then cloned into a suitable yeast expression vector, often under the control of a strong, inducible promoter (e.g., GAL1) or a constitutive promoter. For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR), either from the native fungus or from yeast itself, is crucial for activity.[6]

  • Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., BY4741) using standard methods such as the lithium acetate/polyethylene glycol (LiAc/PEG) procedure.

  • Expression Confirmation: Successful expression of the target proteins can be confirmed by methods such as Western blotting using epitope-tagged proteins (e.g., His-tag, FLAG-tag) or by quantitative reverse transcription PCR (qRT-PCR) to measure transcript levels.

In Vivo Bioconversion Assays

In vivo bioconversion assays utilize the engineered yeast strains to convert a supplemented substrate into a product, allowing for the functional characterization of the expressed enzyme in a cellular context.

Objective: To determine the function of a specific Hep enzyme by observing the conversion of a substrate to a product within the yeast cell.

Methodology:

  • Cultivation and Induction: The yeast strain expressing the enzyme of interest is cultured in an appropriate medium. If using an inducible promoter, the expression of the enzyme is induced (e.g., by adding galactose).

  • Substrate Feeding: A known biosynthetic intermediate is added to the culture medium.

  • Incubation: The culture is incubated for a defined period to allow for the bioconversion to occur.

  • Extraction and Analysis: The culture broth and/or cell pellet are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

In Vitro Biochemical Assays with Microsomal Fractions

In vitro assays using microsomal fractions containing the enzyme of interest provide a more direct assessment of enzyme activity and allow for the determination of kinetic parameters.

Objective: To directly measure the catalytic activity of a membrane-bound enzyme, such as a P450, in a cell-free system.

Methodology:

  • Microsome Preparation: The yeast cells expressing the P450 enzyme are harvested and lysed. The microsomal fraction, which contains the endoplasmic reticulum where P450s are located, is isolated by differential centrifugation.

  • Assay Reaction: The microsomal preparation is incubated in a reaction buffer containing the substrate, a source of reducing equivalents (e.g., NADPH), and any necessary co-factors.

  • Reaction Quenching and Extraction: The reaction is stopped after a specific time, and the products are extracted.

  • Analysis: The extracted products are analyzed by HPLC or LC-MS.

Experimental Workflow cluster_0 Gene Expression cluster_1 Functional Analysis cluster_2 Product Detection GeneCloning Gene Cloning into Yeast Vector YeastTransformation Yeast Transformation GeneCloning->YeastTransformation ExpressionConfirmation Expression Confirmation YeastTransformation->ExpressionConfirmation InVivo In Vivo Bioconversion ExpressionConfirmation->InVivo InVitro In Vitro Assay (Microsomes) ExpressionConfirmation->InVitro Extraction Extraction InVivo->Extraction InVitro->Extraction Analysis LC-MS/HPLC Analysis Extraction->Analysis Result Functional Characterization Analysis->Result

Figure 2: A logical workflow for the functional characterization of this compound biosynthetic enzymes.

Gene Disruption in the Native Producer

To confirm the involvement of a specific gene in the biosynthetic pathway, gene disruption experiments are performed in the native producing organism.

Objective: To abolish the production of this compound or an intermediate by knocking out a specific hep gene.

Methodology:

  • CRISPR/Cas9 System Design: A CRISPR/Cas9 system is designed to target the gene of interest. This involves designing a specific guide RNA (gRNA) that directs the Cas9 nuclease to the target gene to create a double-strand break.[8]

  • Protoplast Preparation and Transformation: Protoplasts of the fungal strain are prepared by enzymatic digestion of the cell wall. The CRISPR/Cas9 components (Cas9 expression vector and gRNA template) are then introduced into the protoplasts.

  • Selection and Screening: Transformants are selected, and successful gene disruption is confirmed by PCR and sequencing of the target locus.

  • Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to the wild-type strain by LC-MS to confirm the absence of the final product or the accumulation of a biosynthetic intermediate.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a detailed understanding of how this potent GAPDH inhibitor is assembled in nature. This knowledge opens up avenues for the bioengineering of novel analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other natural product biosynthetic pathways. The quantitative data on GAPDH inhibition underscores the potential of this compound as a lead compound for drug development, particularly in the field of oncology. Further research into the kinetic properties of the biosynthetic enzymes and the structural biology of the P450s will undoubtedly provide deeper insights into this fascinating pathway.

References

An In-depth Technical Guide to the Mechanism of Action of Heptelidic Acid on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, and its inhibition has emerged as a promising strategy in anticancer and antimicrobial research.[1][2][3] Heptelidic acid (HA), a sesquiterpene lactone natural product, is a potent and specific irreversible inhibitor of GAPDH.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism underlying the action of this compound on GAPDH. It details the covalent modification of the enzyme's active site, presents quantitative kinetic data, outlines key experimental protocols, and illustrates the structural basis for this interaction through crystallographic evidence. Understanding this mechanism is crucial for the rational design of next-generation GAPDH inhibitors for therapeutic applications.[1][7][8][9]

Introduction: GAPDH and the Inhibitor this compound

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a homotetrameric enzyme traditionally known for its canonical role in the sixth step of glycolysis, where it catalyzes the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[6][7] Beyond this metabolic function, GAPDH exhibits a range of "moonlighting" activities, participating in DNA repair, membrane trafficking, and the regulation of apoptosis, making it a critical node in cellular function.[2][10] Many cancer cells exhibit a high glycolytic rate (the Warburg effect), making GAPDH a compelling target for therapeutic intervention.[5][8]

This compound (HA), also known as koningic acid, is a fungal-derived natural product that potently inhibits GAPDH.[4][7][8] Its specific and irreversible mechanism of action has made it a valuable chemical probe for studying GAPDH function and a lead compound for developing novel therapeutics.[5][6][11]

Core Mechanism: Irreversible Covalent Modification

The primary mechanism of action of this compound is the irreversible covalent modification of a specific cysteine residue within the active site of GAPDH.[1][2][7][9]

  • The Target: The catalytic activity of GAPDH relies on a highly reactive cysteine residue (Cys152 in human GAPDH, Hs-GAPDH).[2][7][11] The thiolate anion of this cysteine is the key nucleophile in the enzyme's catalytic cycle.[7]

  • The "Warhead": this compound possesses an epoxide functional group, which acts as an electrophilic "warhead".[7][8]

  • The Reaction: The inhibition process begins with the formation of a reversible enzyme-inhibitor complex. This is followed by a nucleophilic attack from the active site cysteine's thiolate group on one of the epoxide carbons. This attack opens the epoxide ring and forms a stable covalent thioether bond between this compound and the enzyme, leading to irreversible inactivation.[2][7] This covalent targeting of the active site cysteine has been confirmed by proteome-wide chemical proteomics, which demonstrated high selectivity of HA for Cys152 of GAPDH.[11]

The structural integrity of the this compound molecule is crucial for its inhibitory potency. Structure-activity relationship studies have established the importance of the fused lactone ring system and a ketone group at the C2 position for efficient binding and subsequent inactivation of GAPDH.[7][8][9]

cluster_GAPDH GAPDH Active Site cluster_HA This compound cluster_Complex Inhibition Process GAPDH_Cys152 GAPDH (Active Cys152-SH) Reversible_Complex Reversible E-I Complex GAPDH_Cys152->Reversible_Complex Initial Binding HA This compound (with Epoxide) HA->Reversible_Complex Covalent_Adduct Irreversible Covalent Adduct (GAPDH-Cys152-S-HA) Reversible_Complex->Covalent_Adduct Nucleophilic Attack (Irreversible Step)

Figure 1: Logical workflow of the irreversible inhibition of GAPDH by this compound.

Structural Basis of Inhibition

The molecular basis for the specific interaction between this compound and GAPDH has been elucidated by the X-ray crystal structure of the human GAPDH (Hs-GAPDH) covalently bound to HA (PDB ID: 6M61) at a resolution of 1.82 Å.[7][8][12]

The structure confirms that this compound binds in the enzyme's active site, in close proximity to the NAD⁺ cofactor binding pocket. The covalent bond is formed between the sulfur atom of Cys152 and the C13 atom of this compound.[7] The inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions with surrounding active site residues. This detailed structural information provides a blueprint for designing new inhibitors with improved selectivity and potency.

cluster_workflow Crystallography Workflow start Protein Expression & Purification (Hs-GAPDH) incubate Incubation (Hs-GAPDH + this compound) start->incubate crystallize Crystallization Trials incubate->crystallize diffraction X-ray Diffraction Data Collection crystallize->diffraction solve Structure Solution & Refinement (PDB: 6M61) diffraction->solve analysis Structural Analysis of Binding Site solve->analysis

Figure 2: Experimental workflow for determining the crystal structure of the HA-GAPDH complex.

Quantitative Data: Inhibition Kinetics

The potency of this compound and its biosynthetic precursors against various GAPDH enzymes has been characterized through kinetic studies. The data reveal the critical structural features required for potent inhibition and highlight differences in sensitivity across species.

Table 1: Inhibition Kinetics of this compound (HA) and Precursors against Human GAPDH (Hs-GAPDH) [7][8]

CompoundK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)Fold Decrease vs. HA
This compound (HA)40 ± 80.35 ± 0.021460 ± 3001
Precursor 5150 ± 200.083 ± 0.00492 ± 1316
Precursor 4> 50000.025 ± 0.001< 0.83> 1750

Data are presented as mean ± standard deviation from three biologically independent experiments. Precursors 4 and 5 lack certain structural features of the final HA molecule, demonstrating the importance of the complete fused lactone ring system for potent inhibition.[7][8]

Table 2: Comparative Inhibition Kinetics of this compound against Different GAPDH Isozymes [7]

EnzymeSource OrganismK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)Fold Decrease vs. Hs-GAPDH
Hs-GAPDHHomo sapiens40 ± 80.35 ± 0.021460 ± 3001
Tv-GAPDHTrichoderma virens440 ± 500.065 ± 0.00314.7 ± 1.8100
HepGT. virens (resistance isozyme)1600 ± 2000.063 ± 0.0036.2 ± 0.8233

The data show that the housekeeping GAPDH from the HA-producing fungus (Tv-GAPDH) and its dedicated resistance isozyme (HepG) are significantly less sensitive to HA inhibition than the human enzyme. This is a key mechanism of self-resistance for the producing organism.[4][7]

Detailed Experimental Protocols

Reproducible and accurate data are foundational to mechanistic studies. The following are summarized protocols for key experiments used to characterize the HA-GAPDH interaction.

GAPDH Activity Assay

This protocol is based on commercially available kits (e.g., Abcam) used to measure GAPDH activity in cell lysates or with purified enzyme.[5][6]

  • Sample Preparation: Prepare cell or tissue lysates in assay buffer provided by the kit, or dilute purified enzyme to the desired concentration.

  • Reaction Mix: Prepare a reaction mix containing the GAPDH substrate (glyceraldehyde-3-phosphate) and a probe that generates a fluorescent or colorimetric signal upon reduction of NAD⁺ to NADH.

  • Incubation: Add the sample to the reaction mix in a 96-well plate. For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a specified time before adding the reaction mix.

  • Measurement: Measure the absorbance or fluorescence over time using a microplate reader. The rate of change in the signal is directly proportional to GAPDH activity.

  • Quantification: Calculate GAPDH activity based on a standard curve generated with a known amount of NADH.

cluster_workflow GAPDH Activity Assay Workflow start Prepare Sample (Lysate or Purified GAPDH) inhibit Pre-incubate with This compound (for inhibition assay) start->inhibit react Add Reaction Mix (G3P Substrate + NAD⁺ + Probe) inhibit->react measure Measure Signal (Absorbance/Fluorescence) over Time react->measure quantify Calculate Activity (vs. NADH Standard) measure->quantify

Figure 3: A typical experimental workflow for measuring GAPDH activity and inhibition.

Determination of Inhibition Kinetic Parameters (k_inact and K_I)

This protocol is used to quantify the potency of irreversible inhibitors.[7]

  • Enzyme Preparation: A fixed concentration of purified GAPDH is used.

  • Inhibitor Concentrations: A range of concentrations of this compound is prepared.

  • Time-Course Incubation: The enzyme is incubated with each inhibitor concentration. At various time points, aliquots are removed and diluted into the GAPDH activity assay reaction mix (described in 5.1) to measure the remaining enzyme activity.

  • Data Analysis: For each inhibitor concentration, the natural log of the percentage of remaining activity is plotted against time. The slope of this line gives the apparent rate of inactivation (k_obs).

  • Parameter Calculation: A secondary plot of k_obs versus the inhibitor concentration is generated. The data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Protein Crystallography of the Hs-GAPDH-HA Complex

This protocol outlines the steps taken to obtain the high-resolution structure of the inhibited enzyme.[7][8]

  • Protein Expression and Purification: Human GAPDH (Hs-GAPDH) is overexpressed in an E. coli expression system (e.g., BL21(DE3)) and purified using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Complex Formation: The purified Hs-GAPDH is incubated with a molar excess of this compound to ensure complete covalent modification of the active site.

  • Crystallization: The Hs-GAPDH-HA complex is subjected to extensive crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.

  • X-ray Diffraction: Crystals of sufficient quality are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

  • Structure Determination: The collected diffraction data are processed, and the structure is solved using molecular replacement with a previously known GAPDH structure as a model. The final model of the protein-inhibitor complex is built and refined to high resolution.[8][12]

Conclusion and Future Directions

This compound serves as a paradigm for the targeted, irreversible inhibition of GAPDH. Its mechanism is defined by the covalent modification of the catalytic Cys152 residue via its epoxide warhead, a process elucidated through detailed kinetic and structural studies. The quantitative data underscores the high potency and selectivity of this natural product against human GAPDH. The provided protocols offer a guide for the continued investigation of GAPDH inhibitors. This comprehensive understanding of the HA-GAPDH interaction is invaluable for the development of new therapeutic agents that target the metabolic vulnerabilities of cancer cells and pathogens.

References

Heptelidic Acid Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationships (SAR) of heptelidic acid, a potent natural product inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By examining the core structural motifs required for its biological activity, this document aims to provide a comprehensive resource for researchers in oncology, metabolism, and medicinal chemistry.

Core Concepts: Mechanism of Action

This compound, also known as koningic acid, is a sesquiterpene lactone that exhibits significant anticancer activity.[1] Its primary mechanism of action is the specific and irreversible inhibition of the glycolytic enzyme GAPDH.[2][3] This inhibition occurs through the covalent modification of the catalytic cysteine residue (Cys152 in human GAPDH) within the enzyme's active site by the electrophilic epoxide ring of this compound.[2][4] By targeting GAPDH, this compound disrupts glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect), leading to ATP depletion and cell death.[2][3]

Structure-Activity Relationship (SAR) Data

The biological activity of this compound is highly dependent on its chemical structure. Studies involving biosynthetic intermediates and semi-synthetic derivatives have elucidated key structural features crucial for its inhibitory effect on GAPDH and its cytotoxic properties.

Key SAR Findings:
  • The Epoxide Ring: The presence of the intact epoxide ring is essential for the biological activity of this compound. This functional group acts as the "warhead," forming a covalent bond with the cysteine residue in the active site of GAPDH, leading to irreversible inhibition.[5]

  • The Fused Lactone Ring System: The fused lactone ring system is important for the binding and proper orientation of the inhibitor within the GAPDH active site.[6][7]

  • The Carboxylic Acid Group: While important, the carboxylic acid group can be modified or replaced with other functional groups while retaining bioactivity. This position offers a potential site for modification to improve pharmacokinetic properties.[5]

Quantitative SAR Data: Inhibition of Human GAPDH (Hs-GAPDH)

The following table summarizes the kinetic data for the inhibition of recombinant human GAPDH by this compound and its biosynthetic intermediates.

CompoundStructureK_I (μM)k_inact (min⁻¹)k_inact/K_I (min⁻¹μM⁻¹)
This compound (1) (Structure of this compound)402.00.05
Intermediate (5) (Structure of Intermediate without the lactone oxygen)1500.50.0033
Intermediate (4) (Structure of an earlier biosynthetic intermediate)>500Not determined<0.00002

Data sourced from Chen et al., 2020.[6]

Cytotoxicity Data

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Culture medium appropriate for the cell line

  • Trypsin-EDTA

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[9]

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the culture medium. Incubate at 4°C for 1 hour.[9]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[9]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[9]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell growth inhibition.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human GAPDH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (GAP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound or its analogs

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation: Prepare stock solutions of GAP, NAD+, and the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant human GAPDH. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of GAP and NAD+ to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C). The rate of NADH production is proportional to the GAPDH activity.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. For kinetic parameter determination (K_I, k_inact), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to appropriate enzyme inhibition models.[6]

Signaling Pathways and Experimental Workflows

The inhibition of GAPDH by this compound has downstream effects on cellular signaling, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

GAPDH_Inhibition_Pathway This compound's Impact on Glycolysis and Cell Signaling cluster_glycolysis Glycolysis cluster_signaling PI3K/Akt/mTOR Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA -> Mitochondria RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth_Survival Cell Growth & Survival mTOR->Growth_Survival Heptelidic_Acid Heptelidic_Acid GAPDH GAPDH Heptelidic_Acid->GAPDH ATP_Depletion ATP Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis GAPDH->Akt Potential Modulation GAPDH->ATP_Depletion Reduced Glycolytic Flux

Caption: this compound inhibits GAPDH, disrupting glycolysis and potentially modulating the PI3K/Akt/mTOR pathway.

The diagram above illustrates the central role of GAPDH in glycolysis and its inhibition by this compound. This disruption leads to a decrease in ATP production, a critical event that can trigger apoptosis in cancer cells. Furthermore, emerging evidence suggests a potential link between GAPDH and the PI3K/Akt/mTOR signaling pathway. While the exact mechanism is under investigation, GAPDH may influence the activity of key components of this pathway, such as Akt.[4] Inhibition of GAPDH by this compound could, therefore, not only impact cellular bioenergetics but also interfere with pro-survival signaling cascades.

Experimental_Workflow Workflow for SAR Studies of this compound Analogs cluster_synthesis Chemical Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Heptelidic_Acid This compound (Starting Material) Modification Chemical Modification (e.g., at carboxylic acid) Heptelidic_Acid->Modification Analogs Library of Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assay (e.g., SRB) Analogs->Cytotoxicity GAPDH_Inhibition GAPDH Inhibition Assay (Enzymatic) Analogs->GAPDH_Inhibition IC50 Determine IC50 Values Cytotoxicity->IC50 Ki Determine Ki/kinact Values GAPDH_Inhibition->Ki SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Ki->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

The experimental workflow for SAR studies of this compound begins with the chemical synthesis of a library of analogs, typically by modifying the parent molecule at positions amenable to chemical transformation. These analogs are then subjected to a panel of biological assays, including cytotoxicity assays against various cancer cell lines and enzymatic assays to determine their potency against GAPDH. The resulting data, such as IC50 and Ki values, are then analyzed to establish clear structure-activity relationships. This information is invaluable for guiding the design and synthesis of new, more potent, and selective compounds for further drug development.

Conclusion

This compound represents a promising natural product scaffold for the development of novel anticancer agents targeting tumor metabolism. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the epoxide and fused lactone moieties for its biological activity. Future research efforts focused on the targeted modification of the this compound core, particularly at the carboxylic acid position, may lead to the discovery of derivatives with improved therapeutic indices. A deeper understanding of the interplay between GAPDH inhibition and key cellular signaling pathways will further aid in the rational design of next-generation GAPDH inhibitors for cancer therapy.

References

Heptelidic Acid: A Fungal Sesquiterpene with Therapeutic Potential - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptelidic acid, a sesquiterpene lactone, is a fungal secondary metabolite of significant interest due to its potent biological activities. It is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the natural fungal producers of this compound, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway and regulatory networks. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Natural Producers of this compound

A variety of fungal species across different genera have been identified as natural producers of this compound. While production levels can vary significantly between species and even strains, the following table summarizes the known fungal sources.

Fungal SpeciesGenusReferences
Aspergillus oryzaeAspergillus[1]
Trichoderma virens (also known as Gliocladium virens)Trichoderma[2]
Trichoderma virideTrichoderma
Chaetomium globosumChaetomium[3][4][5][6][7]
Lentinellus ursinusLentinellus[8][9][10]
Xylaria spp.Xylaria[8]
Phyllosticta spp.Phyllosticta[8]
Acremonium spp.Acremonium[8]

Quantitative Production of this compound

Obtaining precise, high-yield production data for this compound from publicly available literature is challenging. Production is highly dependent on the fungal strain, culture conditions, and extraction methods. However, genetic engineering has shown promise in significantly increasing yields. For instance, deletion of the Tex7 gene in a Q-strain of Trichoderma virens, which was previously not known to produce this compound, resulted in the accumulation of "anomalously large quantities" of this compound[11][12]. While specific titers are not provided, this suggests a strong potential for yield improvement through metabolic engineering. For context, engineered strains of Aspergillus oryzae have been reported to produce other secondary metabolites, like kojic acid, at titers as high as 26.4 g/L.[13][14][15] The following table provides hypothetical yet plausible quantitative data to illustrate potential production levels.

Fungal StrainCulture ConditionTiter (mg/L)Yield (mg/g substrate)
Aspergillus oryzae (Wild Type)Submerged Fermentation50 - 2002 - 8
Trichoderma virens (Wild Type, P-strain)Submerged Fermentation80 - 3003 - 12
Trichoderma virens (ΔTex7 mutant)Submerged Fermentation>1000>40
Lentinellus ursinusSolid-State Fermentation10 - 500.1 - 0.5 (per g dry rice)

Experimental Protocols

Fungal Isolation and Cultivation

1. Fungal Strain Isolation:

  • Source: Isolate fungi from soil, decaying wood, or plant rhizosphere samples.

  • Procedure: Suspend a small amount of the sample in sterile water. Plate serial dilutions onto Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., chloramphenicol) to inhibit bacterial growth. Incubate plates at 25-28°C for 5-7 days.

  • Identification: Identify fungal colonies based on morphological characteristics (colony color, texture, growth rate) and microscopic examination of spores and hyphae. Confirm identification using molecular techniques such as ITS sequencing.

2. Cultivation for this compound Production:

  • Submerged Fermentation (for Aspergillus and Trichoderma species):

    • Inoculum Preparation: Grow the fungal strain on PDA plates for 7-10 days. Aseptically transfer a few agar plugs of the mycelium into a flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.

    • Production Medium: A suitable production medium could be Czapek-Dox broth or a custom medium optimized for secondary metabolite production.

    • Fermentation: Inoculate the production medium with the seed culture (5-10% v/v). Incubate in a fermenter with controlled temperature (28°C), pH (around 6.0), and aeration for 7-14 days.

  • Solid-State Fermentation (for Lentinellus ursinus):

    • Substrate: Use a solid substrate such as rice.

    • Procedure: Autoclave the rice in fermentation bags or flasks. Inoculate with agar plugs of a actively growing Lentinellus ursinus culture. Incubate at 25°C in the dark for 30-40 days.

Extraction and Purification of this compound

1. Extraction:

  • From Submerged Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • From Solid-State Culture: Dry the fermented solid substrate and grind it into a powder. Extract the powder exhaustively with ethyl acetate at room temperature. Concentrate the extract in vacuo.

2. Purification:

  • Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • ODS Column Chromatography: Pool the fractions containing this compound and further purify them on a reverse-phase C18 (ODS) column using a methanol-water or acetonitrile-water gradient.

  • Size Exclusion Chromatography: For final polishing, use a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

  • Preparative HPLC: The final purification step can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain highly pure this compound.

Quantitative Analysis by HPLC-PDA

1. Sample Preparation:

  • Dissolve a known amount of the dried extract in a known volume of methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-PDA Conditions (Proposed Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile).

    • Start with a higher proportion of solvent A and gradually increase the proportion of solvent B over the run time.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector, monitoring at a wavelength where this compound has maximum absorbance (e.g., around 210-230 nm).

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. Quantify the this compound in the samples by comparing the peak area to the calibration curve.

3. Method Validation:

  • Validate the HPLC method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines to ensure reliable results.

Biosynthetic Pathway and Its Regulation

The biosynthesis of this compound proceeds through the mevalonate pathway to generate the precursor farnesyl pyrophosphate (FPP). A series of enzymatic reactions, including cyclization and oxidation steps, convert FPP into the final this compound molecule. The genes encoding these enzymes are organized in a biosynthetic gene cluster (BGC).

This compound Biosynthetic Pathway

Heptelidic_Acid_Biosynthesis FPP Farnesyl Pyrophosphate Sesquiterpene Sesquiterpene Intermediate FPP->Sesquiterpene hepA (Sesquiterpene synthase) Intermediate1 Oxidized Intermediate 1 Sesquiterpene->Intermediate1 hepC, hepD, hepE, hepH (P450s) Intermediate2 Oxidized Intermediate 2 Intermediate1->Intermediate2 hepB (Monooxygenase) HeptelidicAcid This compound Intermediate2->HeptelidicAcid Further oxidation/rearrangement

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Regulatory Network of this compound Biosynthesis in Trichoderma virens

The production of this compound is tightly regulated. In Trichoderma virens, a complex interplay of positive and negative regulation has been observed.

Heptelidic_Acid_Regulation Tex7 Tex7 (NRPS) HeptelidicAcid_BGC This compound Biosynthetic Gene Cluster Tex7->HeptelidicAcid_BGC Negative Regulation GAPDH_cluster GAPDH (in BGC) GAPDH_cluster->HeptelidicAcid_BGC Positive Regulation hepR_hepS hepR / hepS (Transcription Factors) hepR_hepS->HeptelidicAcid_BGC Positive Regulation HeptelidicAcid This compound HeptelidicAcid_BGC->HeptelidicAcid

Caption: Conceptual regulatory network of this compound biosynthesis in T. virens.

Conclusion

This compound remains a promising natural product with potential applications in medicine. This guide has provided a detailed overview of its fungal producers, methods for its production and analysis, and insights into its biosynthesis and regulation. Further research, particularly in optimizing fermentation conditions and metabolic engineering of producer strains, will be crucial for unlocking the full therapeutic potential of this fascinating molecule. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this compound.

References

Heptelidic Acid: A Selective Irreversible Inhibitor of GAPDH for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Heptelidic acid, also known as koningic acid, is a potent, selective, and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] As a key enzyme in the central metabolic pathway of glycolysis, GAPDH has emerged as a significant target in cancer metabolism and other diseases characterized by metabolic dysregulation. This compound serves as a critical tool for researchers and drug developers to probe the functions of GAPDH and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and cytotoxic effects, detailed experimental protocols for its study, and visualization of the key cellular pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect through the covalent modification of a catalytically essential cysteine residue within the active site of GAPDH.[3][4] This irreversible binding leads to the inactivation of the enzyme, thereby blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate and halting the glycolytic pathway.[4] This disruption of glycolysis leads to a depletion of cellular ATP, which is particularly detrimental to cancer cells that exhibit a high glycolytic rate, a phenomenon known as the Warburg effect.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity against GAPDH and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against GAPDH
ParameterValueSpecies/ConditionsReference(s)
IC₅₀ 90 µMNot specified[5]
k_inact_ 0.88 ± 0.03 min⁻¹Human GAPDH[6]
K_I_ 40 ± 8 µMHuman GAPDH[6]
k_inact_/K_I_ 2.2 x 10⁴ M⁻¹min⁻¹Human GAPDH[6]
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Incubation TimeReference(s)
A-375Melanoma1.2624 h[5]
SUIT-2Pancreatic Cancer~3.57 (1 µg/mL)Not specified[7]
MIA-PaCa-IIPancreatic Cancer~3.57 (1 µg/mL)Not specified[7]
PANC-1Pancreatic Cancer~3.57 (1 µg/mL)Not specified[7]
B16F10MelanomaNot specifiedNot specified[8]
G-401Rhabdoid Tumor of the KidneyNot specified48 h[9]
JMU-RTK-2Rhabdoid Tumor of the KidneyNot specified48 h[9]
U937Leukemia40 (caspase-3 induction)8 h[5][10]
Table 3: In Vivo Efficacy of this compound
Xenograft ModelDosageTreatment DurationTumor Growth InhibitionReference(s)
SUIT-2 (Pancreatic Cancer)10 µ g/day (intratumoral)DailySignificant inhibition[7]
B16F10 (Melanoma)10 µ g/day (oral)DailySignificant inhibition[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

GAPDH Enzyme Activity Assay

This protocol describes a colorimetric assay to measure GAPDH activity by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • GAPDH enzyme

  • This compound

  • Glyceraldehyde-3-phosphate (GAP)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Add 10 µL of GAPDH enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a 30 µL substrate mix containing GAP and NAD⁺ to each well.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

  • Plot the percentage of GAPDH activity versus the logarithm of this compound concentration to determine the IC₅₀ value.

Determination of Kinetic Parameters (k_inact_ and K_I_) for Irreversible Inhibition

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition by this compound.

Materials:

  • Same as for the GAPDH Enzyme Activity Assay.

Procedure:

  • Prepare a range of concentrations of this compound.

  • For each inhibitor concentration, mix the GAPDH enzyme with the inhibitor in the assay buffer.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a substrate solution containing GAP and NAD⁺ to stop the inactivation reaction and measure the residual enzyme activity.

  • Measure the initial rate of the reaction as described in the GAPDH activity assay.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs_).

  • Plot the k_obs_ values against the corresponding this compound concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs_ = k_inact_ * [I] / (K_I_ + [I]), where [I] is the inhibitor concentration. This will allow for the determination of k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration at which the inactivation rate is half-maximal).

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method to assess the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 510-570 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours). Include a vehicle control.

  • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC₅₀ value.

Mass Spectrometry Analysis of this compound-GAPDH Adduct

This protocol provides a general workflow for identifying the covalent adduct of this compound on GAPDH using LC-MS/MS.

Materials:

  • Purified GAPDH

  • This compound

  • Ammonium bicarbonate buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Incubate purified GAPDH with an excess of this compound in ammonium bicarbonate buffer to form the covalent adduct. A control sample with no inhibitor should be prepared in parallel.

    • Reduce the protein by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.

    • Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

    • Quench the digestion by adding formic acid.

  • LC-MS/MS Analysis:

    • Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode, where MS1 scans are followed by MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of GAPDH using a software tool that allows for the specification of variable modifications.

    • Define a variable modification on cysteine residues corresponding to the mass of this compound (280.32 Da).

    • Identify the peptide spectrum match (PSM) that corresponds to the GAPDH peptide containing the active site cysteine modified by this compound.

    • Manually validate the MS/MS spectrum to confirm the modification site.

Signaling Pathways and Experimental Workflows

The inhibition of GAPDH by this compound has significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis and stress response.

GAPDH-Siah1 Mediated Apoptosis

Under cellular stress, GAPDH can translocate to the nucleus and participate in apoptotic signaling. One key pathway involves its interaction with the E3 ubiquitin ligase Siah1.[5]

GAPDH_Siah1_Pathway stress Cellular Stress (e.g., NO, High Glucose) gapdh_cyto Cytoplasmic GAPDH stress->gapdh_cyto Induces S-nitrosylation gapdh_nitrosylated S-nitrosylated GAPDH gapdh_cyto->gapdh_nitrosylated complex GAPDH-Siah1 Complex gapdh_nitrosylated->complex Binds siah1 Siah1 siah1->complex nucleus Nucleus complex->nucleus Nuclear Translocation degradation Degradation of Nuclear Proteins nucleus->degradation Mediates apoptosis Apoptosis degradation->apoptosis

Caption: GAPDH-Siah1 mediated apoptotic pathway.

p38 MAPK Signaling Pathway

This compound has been shown to modulate the p38 MAPK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[7]

p38_MAPK_Pathway heptelidic_acid This compound gapdh_inhibition GAPDH Inhibition heptelidic_acid->gapdh_inhibition metabolic_stress Metabolic Stress (ATP depletion) gapdh_inhibition->metabolic_stress p38_mapk p38 MAPK Activation metabolic_stress->p38_mapk downstream Downstream Targets (e.g., transcription factors) p38_mapk->downstream apoptosis Apoptosis downstream->apoptosis

Caption: this compound's effect on the p38 MAPK pathway.

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound.

Cytotoxicity_Workflow cell_culture 1. Cell Culture (Adherent cancer cells) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. This compound Treatment seeding->treatment incubation 4. Incubation (e.g., 48-72h) treatment->incubation srb_assay 5. SRB Assay incubation->srb_assay analysis 6. Data Analysis (IC50 determination) srb_assay->analysis

Caption: Workflow for cytotoxicity screening.

Conclusion

This compound is an invaluable tool for studying the multifaceted roles of GAPDH in cellular metabolism and disease. Its high selectivity and irreversible mechanism of action make it a robust probe for investigating the consequences of GAPDH inhibition. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting GAPDH and to aid in the development of novel therapeutics for cancer and other metabolic disorders.

References

An In-Depth Technical Guide to the Biosynthesis and Self-Resistance of Heptelidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Heptelidic acid (HA), also known as koningic acid, is a potent fungal secondary metabolite renowned for its specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][2] This activity has positioned this compound as a valuable molecular probe and a potential scaffold for developing novel therapeutics, particularly in oncology and immunology, where targeting glycolytic flux is a promising strategy.[1][3] This technical guide provides a comprehensive overview of the molecular machinery underlying this compound's production and the sophisticated self-resistance mechanism evolved by its fungal producers. We will delve into the biosynthetic gene cluster, the enzymatic cascade responsible for its assembly, and the structural basis for the resistance conferred by a specialized GAPDH isozyme. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product.

The this compound Biosynthetic Pathway

The genetic blueprint for this compound production is encoded within a conserved biosynthetic gene cluster (BGC), which has been identified and characterized in producing fungi such as Aspergillus oryzae and Trichoderma virens.[1][4][5] The cluster, often referred to as the 'hep' or 'vir' cluster, contains all the necessary enzymatic machinery, from the initial scaffold-forming enzyme to the tailoring enzymes and regulatory factors.[5][6][7]

The 'hep' Biosynthetic Gene Cluster

The core of the BGC is comprised of a set of enzymes that sequentially construct the this compound molecule. Disruption of the genes encoding these enzymes has been shown to either abolish or significantly reduce HA production, confirming their essential role.[6]

GenePutative FunctionRole in BiosynthesisReference
hepA Sesquiterpene synthaseCatalyzes the initial cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene hydrocarbon scaffold. Essential for HA biosynthesis.[1][6]
hepB Putative antibiotic biosynthesis monooxygenaseBelieved to be involved in one of the oxidative tailoring steps. Its disruption markedly reduces HA production.[1][6]
hepC Cytochrome P450A tailoring enzyme involved in an oxidative modification of the scaffold. Its disruption markedly reduces HA production.[1][6]
hepD Cytochrome P450A critical tailoring enzyme responsible for an oxidative modification. Essential for HA biosynthesis.[1][6]
hepE Cytochrome P450Another critical tailoring enzyme involved in oxidation. Essential for HA biosynthesis.[1][6]
hepH Cytochrome P450A key tailoring enzyme that performs an oxidative modification. Essential for HA biosynthesis.[1][6]
hepG GAPDH homologThe self-resistance enzyme, a GAPDH isozyme that is less sensitive to this compound inhibition.[1][4]
hepR, hepS Transcription factorsRegulate the expression of the other genes within the BGC.[1][6]
Enzymatic Assembly

The biosynthesis of this compound is a multi-step process involving scaffold formation followed by a series of precise oxidative modifications.[1] The proposed pathway, elucidated through heterologous expression of the 'hep' enzymes and in vitro biochemical assays, is a testament to the chemical versatility of fungal P450 enzymes.[1][8]

  • Scaffold Formation: The pathway is initiated by the terpene cyclase HepA , which converts the primary metabolite farnesyl pyrophosphate (FPP) into a complex, multicyclic sesquiterpene hydrocarbon.[1]

  • Oxidative Tailoring: A cascade of cytochrome P450 enzymes (HepC, HepD, HepE, HepH ) and a monooxygenase (HepB ) then meticulously decorate this hydrocarbon scaffold.[1][6] These enzymes are responsible for installing the key chemical features of this compound: the fused lactone ring system, the α,β-unsaturated carboxylic acid, and the crucial epoxide "warhead" that is essential for its biological activity.[1][9] The exact sequence of these oxidations has been investigated through biotransformation studies, revealing a likely order of hydroxylations and subsequent oxidations to form the final product.[1]

Heptelidic_Acid_Biosynthesis cluster_precursor Primary Metabolism cluster_pathway This compound BGC FPP Farnesyl Pyrophosphate (FPP) Scaffold Sesquiterpene Scaffold FPP->Scaffold HepA Intermediates Oxidized Intermediates Scaffold->Intermediates HepC, HepE, HepH HepB HA This compound Intermediates->HA HepD GAPDH_Inhibition cluster_interaction Mechanism of Action cluster_result Result HA This compound (with Epoxide Warhead) Cysteine Active Site Cysteine Thiolate HA->Cysteine Covalent Attack GAPDH Sensitive GAPDH (e.g., Housekeeping GADPH) GAPDH->Cysteine contains Inhibited Irreversibly Inhibited GAPDH-HA Adduct GAPDH->Inhibited Becomes Cysteine->Inhibited Self_Resistance cluster_sensitive Sensitive Organism cluster_producer HA-Producing Fungus HA This compound Inhibition Covalent Modification (High Efficiency) HA->Inhibition Inactivates No_Inhibition Covalent Modification (Low Efficiency) HA->No_Inhibition Fails to Inactivate Sensitive_GAPDH Housekeeping GAPDH Sensitive_GAPDH->Inhibition Outcome_S Glycolysis Blocked -> Cell Death Inhibition->Outcome_S Resistant_GAPDH Resistant Isozyme (HepG) (Key Amino Acid Mutations) Resistant_GAPDH->No_Inhibition Outcome_R Glycolysis Maintained -> Survival No_Inhibition->Outcome_R

References

Heptelidic Acid (Avocettin): A Potent and Specific Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptelidic acid, also known as avocettin and koningic acid, is a sesquiterpene lactone natural product that has garnered significant attention as a potent and specific inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] By covalently modifying a critical cysteine residue in the active site of GAPDH, this compound effectively halts glycolysis, leading to ATP depletion and subsequent cytotoxicity, particularly in cancer cells that exhibit a high glycolytic rate (the Warburg effect).[1][3] Beyond its role in disrupting cellular bioenergetics, the inhibition of GAPDH by this compound has been shown to modulate various signaling pathways, including the p38 MAPK pathway, and induce apoptosis.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the key cellular pathways it affects.

Mechanism of Action

This compound is a specific and irreversible inhibitor of GAPDH.[3][5] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys152 in human GAPDH) located within the enzyme's active site.[5][6] The epoxide "warhead" of the this compound molecule is susceptible to nucleophilic attack by the thiolate anion of the cysteine residue.[7] This reaction forms a stable thioether bond, thereby irreversibly inactivating the enzyme.[7] The crystal structure of human GAPDH in complex with this compound (PDB ID: 6M61) provides a detailed view of this interaction, confirming the covalent linkage and offering insights into the inhibitor's specificity.[8][9]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been evaluated against various cancer cell lines and purified GAPDH from different species. The following tables summarize key quantitative data.

Cell LineCancer TypeIC50 (µM)Reference
U937Human Leukemia40 (for caspase-3 induction)[10]
HEK293T (expressing T. koningii KAr-GAPDH)Human Embryonic Kidney5[10]
B16F10Murine MelanomaConcentration-dependent inhibition[1][11]
Enzyme SourceParameterValue (µM)Reference
GeneralIC5090[10]

Signaling Pathways and Cellular Effects

The inhibition of GAPDH by this compound extends beyond the simple blockade of glycolysis, impacting several critical cellular signaling pathways.

Glycolysis Inhibition and Bioenergetic Stress

By inhibiting GAPDH, this compound directly blocks a key step in glycolysis, leading to a rapid decrease in ATP production. This bioenergetic stress is particularly detrimental to cancer cells, which are often highly dependent on glycolysis for their energy needs.[3]

Glycolysis_Inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis (multiple steps) GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate Glycolysis (multiple steps) ATP ATP Pyruvate->ATP Energy Production Heptelidic_Acid This compound Heptelidic_Acid->GAPDH Inhibition GAPDH->BPG Apoptosis_Induction Heptelidic_Acid This compound GAPDH_Inhibition GAPDH Inhibition Heptelidic_Acid->GAPDH_Inhibition Cellular_Stress Cellular Stress GAPDH_Inhibition->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_9 Caspase-9 (Initiator) Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activation PARP_Cleavage Cleaved PARP Caspase_3->PARP_Cleavage Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis p38_MAPK_Pathway Heptelidic_Acid This compound GAPDH_Inhibition GAPDH Inhibition Heptelidic_Acid->GAPDH_Inhibition ROS_Stress Oxidative Stress (ROS) GAPDH_Inhibition->ROS_Stress MAPKKK MAPKKK (e.g., ASK1) ROS_Stress->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Activation Cellular_Response Cellular Response (Apoptosis, Cytokine Production) Downstream_Targets->Cellular_Response Biosynthesis_SelfResistance cluster_fungus Fungal Producer (e.g., A. oryzae) Gene_Cluster This compound Biosynthetic Gene Cluster Biosynthesis_Enzymes Biosynthetic Enzymes Gene_Cluster->Biosynthesis_Enzymes Expression HepG_Gene hepG Gene (in cluster) Gene_Cluster->HepG_Gene Heptelidic_Acid_Internal This compound Biosynthesis_Enzymes->Heptelidic_Acid_Internal Synthesis HepG_Protein HepG (Resistant GAPDH) Heptelidic_Acid_Internal->HepG_Protein No Inhibition Normal_GAPDH Housekeeping GAPDH (Sensitive) Heptelidic_Acid_Internal->Normal_GAPDH Inhibition HepG_Gene->HepG_Protein Expression GAPDH_Assay_Workflow Start Start Cell_Culture Cell Culture and This compound Treatment Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Assay_Setup Prepare Reaction in 96-well Plate Cell_Lysis->Assay_Setup Measurement Kinetic Measurement of Absorbance (450 nm) Assay_Setup->Measurement Data_Analysis Calculate GAPDH Activity and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End SRB_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Fixation Fix Cells with TCA Treatment->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Washing->Solubilization Measurement Measure Absorbance (510 nm) Solubilization->Measurement Data_Analysis Calculate Cell Viability and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Treated Cells Start->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

References

Heptelidic Acid: A Fungal-Derived Glycolysis Inhibitor with Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heptelidic acid, a sesquiterpenoid lactone of fungal origin, has garnered significant interest for its potent and specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This unique mechanism of action not only confers cytotoxic effects against cancer cells but also underlies its antibacterial properties. This technical guide provides a comprehensive overview of the fungal origins of this compound, its antibacterial activity, and the molecular basis for its biological function. Detailed experimental protocols for its isolation and the assessment of its antibacterial efficacy are provided, alongside key quantitative data and visual representations of its mechanism and experimental workflows.

Fungal Origins and Biosynthesis

This compound, also known as koningic acid, is a secondary metabolite produced by a variety of fungal species. It was first isolated in 1980.[1][2] Documented fungal producers of this compound and its derivatives include:

  • Aspergillus oryzae [3][4][5][6]

  • Trichoderma virens (formerly Gliocladium virens)[1][3]

  • Trichoderma viride [1]

  • Trichoderma koningii [7]

  • Chaetomium globosum [1]

  • Lentinellus ursinus [8][9]

  • Xylaria sp. [8]

  • Phyllosticta sp. [8]

  • Acremonium sp. [8]

  • Anthostoma avocetta [10]

The biosynthesis of this compound involves a dedicated gene cluster, which has been identified in several producing organisms, including Aspergillus oryzae and Trichoderma virens.[3][10] This cluster contains genes encoding a sesquiterpene synthase, several cytochrome P450 monooxygenases, and other enzymes responsible for the step-wise construction of the complex sesquiterpenoid structure from farnesyl pyrophosphate.[10][11] Interestingly, the biosynthetic gene cluster also contains a gene encoding a GAPDH isozyme that is less sensitive to this compound, providing a self-resistance mechanism for the producing fungus.[10][12]

Antibacterial Properties and Mechanism of Action

The antibacterial activity of this compound stems from its potent and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[3][7][12] By covalently binding to a critical cysteine residue in the active site of GAPDH, this compound effectively halts glycolysis, leading to a depletion of ATP and metabolic arrest in susceptible bacteria.[1][10][12] The epoxide "warhead" and the fused lactone ring system of the this compound molecule are crucial for its inhibitory activity.[10][12]

The antibacterial effect of this compound has been notably observed in the context of soy sauce brewing, where it is produced by Aspergillus oryzae and acts as a growth inhibitor against the salt-tolerant lactic acid bacterium Tetragenococcus halophilus.[1][3][4] The susceptibility of different bacterial strains can vary, which has been attributed to variations in the amino acid sequence of their respective GAPDH enzymes.[3]

Signaling Pathway Inhibition

The primary signaling pathway disrupted by this compound is glycolysis. By targeting GAPDH, it prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in the pathway. This inhibition leads to a cascade of downstream effects, including the cessation of ATP production and the disruption of numerous cellular processes that depend on glycolytic intermediates.

glycolysis_inhibition cluster_glycolysis Glycolysis cluster_inhibitor Inhibitor Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK GAP Glyceraldehyde-3-P F16BP->GAP Aldolase BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH GAPDH_node GAPDH_node PEP PEP BPG->PEP ... Pyruvate Pyruvate PEP->Pyruvate ATP ATP Pyruvate->ATP ATP Production HA This compound HA->GAPDH_node Inhibition isolation_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fungal Fermentation Filtration 2. Separate Mycelia Fermentation->Filtration SolventExtraction 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->SolventExtraction Evaporation 4. Evaporation SolventExtraction->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract SilicaChrom 5. Silica Gel Chromatography CrudeExtract->SilicaChrom HPLC 6. Reversed-Phase HPLC SilicaChrom->HPLC PureHA Pure this compound HPLC->PureHA Analysis 7. Structural Confirmation (MS, NMR) PureHA->Analysis caption Workflow for the isolation and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for Heptelidic Acid in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptelidic acid (HA), a sesquiterpene lactone derived from the probiotic fungus Aspergillus oryzae, has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[2][3] Cancer cells often exhibit a high dependence on glycolysis for energy production, a phenomenon known as the Warburg effect, making GAPDH an attractive therapeutic target.[2][4] By inhibiting GAPDH, this compound disrupts the metabolic machinery of cancer cells, leading to reduced proliferation and induction of cell death.[3][4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound against various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of GAPDH.[3] This inhibition has been shown to modulate various signaling pathways, including the p38 MAPK, JNK, and p53 pathways.[5][6] Some evidence also suggests a potential role of the PI3K/AKT/mTOR signaling pathway in the cellular response to this compound.[7] The disruption of cellular metabolism and signaling ultimately leads to an anti-proliferative effect and the induction of apoptosis in cancer cells.[5][6]

Heptelidic_Acid_Mechanism HA This compound GAPDH GAPDH Inhibition HA->GAPDH p38 p38 MAPK Activation HA->p38 JNK JNK Activation HA->JNK p53 p53 Activation HA->p53 PI3K PI3K/AKT/mTOR Downregulation HA->PI3K Glycolysis Glycolysis Disruption GAPDH->Glycolysis Proliferation Decreased Cell Proliferation Glycolysis->Proliferation Apoptosis Induction of Apoptosis p38->Apoptosis JNK->Apoptosis p53->Apoptosis PI3K->Proliferation Proliferation->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50Reference
B16F10MelanomaSRB AssayConcentration-dependent inhibition[1][3]
SUIT-2Pancreatic CancerSRB AssayConcentration-dependent inhibition[6]
MIA-PaCa-IIPancreatic CancerSRB AssayConcentration-dependent inhibition[6]
PANC-1Pancreatic CancerSRB AssayConcentration-dependent inhibition[6]
JM1B-cell Acute Lymphoblastic LeukemiaMTS Assay169 ng/ml[8]
RehB-cell Acute Lymphoblastic LeukemiaMTS Assay126.5 ng/ml[8]
s90 (PDX)B-cell Acute Lymphoblastic LeukemiaMTS Assay66.6 ng/ml[8]
s96 (PDX)B-cell Acute Lymphoblastic LeukemiaMTS Assay89.9 ng/ml[8]
s98 (PDX)B-cell Acute Lymphoblastic LeukemiaMTS Assay275.6 ng/ml[8]
G-401Rhabdoid Tumor of the KidneySRB AssayConcentration-dependent inhibition[9]
JMU-RTK-2Rhabdoid Tumor of the KidneySRB AssayConcentration-dependent inhibition[9]
Table 2: Effect of this compound on GAPDH Activity
Cell LineCancer TypeTreatment ConcentrationReduction in GAPDH ActivityReference
B16F10MelanomaConcentration-dependentProportional to growth inhibition[1][3]
B-ALL cell linesB-cell Acute Lymphoblastic LeukemiaNot specifiedSignificant reduction[8]
G-401Rhabdoid Tumor of the Kidney400 ng/mLSignificant reduction[9]
JMU-RTK-2Rhabdoid Tumor of the Kidney400 ng/mLSignificant reduction[9]

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from studies demonstrating the anti-proliferative effects of this compound on melanoma and pancreatic cancer cell lines.[3][6]

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining and Measurement Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Stain Stain with SRB Fix->Stain Wash Wash with acetic acid Stain->Wash Solubilize Solubilize with Tris base Wash->Solubilize Read Read absorbance at 510 nm Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HA)

  • 96-well microplates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 ng/mL) and incubate for another 24 to 48 hours.[3]

  • After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Wash the plate four times with distilled water and allow it to air dry.[3]

  • Add 100 µL of 0.057% SRB solution to each well and stain for 30 minutes at room temperature.[3]

  • Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.[3]

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

GAPDH Activity Assay

This protocol is based on the methodology used to confirm the inhibitory effect of this compound on its primary target.[3][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HA)

  • 12-well microplates

  • GAPDH Activity Assay Kit (e.g., from Abcam)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • Microplate reader

Procedure:

  • Seed cells in a 12-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[3][9]

  • Treat the cells with different concentrations of this compound (e.g., 0, 0.025, 0.05, 0.25, 0.5, 2.5 µg/mL) for 24 hours.[3]

  • After treatment, wash the cells with cold PBS and lyse them using the GAPDH assay buffer provided in the kit.[9]

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • Perform the GAPDH activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Measure the change in absorbance over time using a microplate reader.

  • Calculate the GAPDH activity and express it as a percentage of the activity in untreated control cells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This is a general protocol for detecting apoptosis, which is a known outcome of this compound treatment.[5][10][11]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed cells Treat Treat with this compound Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Quantifying GAPDH Inhibition with Heptelidic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in the glycolytic pathway.[1][2][3][4] Beyond its canonical function in glycolysis, GAPDH is implicated in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[3][4][5][6] Notably, many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect, which often correlates with the overexpression of GAPDH.[1][2][6][7] This makes GAPDH a compelling target for anticancer therapies.[1][2][7]

Heptelidic acid (HA), also known as koningic acid, is a potent and selective natural product inhibitor of GAPDH.[8][9][10] It acts as an irreversible inhibitor by covalently modifying the catalytic cysteine residue within the active site of the enzyme.[8][10][11][12] This covalent modification effectively blocks the enzyme's activity, leading to a disruption of glycolysis and subsequent cytotoxic effects in cancer cells that are highly dependent on this metabolic pathway.[12][13] The specificity and potency of this compound make it an invaluable tool for studying the multifaceted roles of GAPDH and a promising candidate for therapeutic development.[14]

These application notes provide detailed protocols for quantifying the inhibition of GAPDH by this compound using a colorimetric assay. The included methodologies are designed to be a comprehensive resource for researchers in academic and industrial settings.

Data Presentation

In Vitro Inhibition of Human GAPDH by this compound

The following table summarizes the kinetic parameters of this compound's inhibition of human GAPDH (Hs-GAPDH). The data demonstrates that this compound is a potent inhibitor with rapid inactivation of the enzyme.

ParameterValueReference
KI (μM)40[15]
kinact (min-1)0.88[15]
kinact/KI (M-1s-1)370[15]
Cellular GAPDH Activity Inhibition

Treatment of cancer cell lines with this compound leads to a significant reduction in intracellular GAPDH activity. The following data is representative of the expected inhibition in susceptible cell lines.

Cell LineTreatmentGAPDH Activity (% of Control)Reference
B16F10 MelanomaThis compound (Concentration-dependent)Significant Decrease[13]
G-401 Rhabdoid Tumor400 ng/mL this compound (24h)Significantly Reduced[16]
JMU-RTK-2 Rhabdoid Tumor400 ng/mL this compound (24h)Significantly Reduced[16]

Signaling Pathways and Experimental Workflow

GAPDH in Glycolysis and Inhibition by this compound

GAPDH catalyzes a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This reaction is coupled with the reduction of NAD+ to NADH. This compound irreversibly binds to the active site of GAPDH, blocking this conversion and halting the glycolytic flux.

GAPDH_Glycolysis_Inhibition cluster_glycolysis Glycolysis G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH + NAD+ BPG 1,3-Bisphosphoglycerate GAPDH->BPG + NADH NAD NAD+ NADH NADH Heptelidic_Acid This compound Heptelidic_Acid->GAPDH Irreversible Inhibition

Caption: Inhibition of GAPDH by this compound in the Glycolytic Pathway.

Experimental Workflow for Quantifying GAPDH Inhibition

The following workflow outlines the key steps for assessing the inhibitory effect of this compound on GAPDH activity in a cellular context.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture ha_treatment Treat Cells with This compound (and vehicle control) cell_culture->ha_treatment cell_lysis Cell Lysis and Protein Quantification ha_treatment->cell_lysis gapdh_assay Perform GAPDH Activity Assay cell_lysis->gapdh_assay data_analysis Data Analysis (Calculate % Inhibition) gapdh_assay->data_analysis end End data_analysis->end

Caption: Workflow for this compound GAPDH Inhibition Assay.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol details the preparation of cell lysates from adherent or suspension cells for the subsequent GAPDH activity assay.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • GAPDH Assay Buffer (often supplied in commercial kits, or a buffer containing 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA)[5][17]

  • Protease inhibitor cocktail

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Transfer to a pre-chilled microcentrifuge tube.[5]

  • Cell Lysis:

    • Centrifuge the cell suspension at 10,000 x g for 5 minutes at 4°C.[5]

    • Discard the supernatant.

    • Resuspend the cell pellet in 100-200 µL of ice-cold GAPDH Assay Buffer containing a protease inhibitor cocktail.[5][17] The volume of buffer will depend on the cell pellet size; a starting point of 1 x 10^6 cells per 100 µL is recommended.[5]

    • Homogenize the cells by pipetting up and down several times or by using a Dounce homogenizer for tissue samples.[5]

    • Incubate the lysate on ice for 10-20 minutes.[5][18][19]

  • Clarification of Lysate:

    • Centrifuge the lysate at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[5][18]

    • Carefully transfer the supernatant (cytosolic fraction) to a new pre-chilled microcentrifuge tube. This is the sample for the GAPDH activity assay.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the GAPDH activity.

Protocol 2: Colorimetric GAPDH Activity Assay

This protocol describes a typical colorimetric assay to measure GAPDH activity. The assay principle is based on the reduction of a probe by the NADH generated during the GAPDH-catalyzed reaction, resulting in a color change that can be measured spectrophotometrically at ~450 nm.[5][17][20]

Materials:

  • 96-well clear, flat-bottom microplate

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-phosphate)[5]

  • NAD+

  • Developer/Probe solution (often a tetrazolium salt like WST-1 or MTT)[5]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell lysate (prepared as in Protocol 1)

  • Purified GAPDH enzyme (for positive control)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions if using a commercial kit.

    • Prepare a dilution series of this compound in GAPDH Assay Buffer to determine the IC50. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank (No Enzyme): Assay Buffer.

      • Positive Control: Purified GAPDH enzyme in Assay Buffer.

      • Vehicle Control: Cell lysate treated with vehicle.

      • Test Samples: Cell lysate to be tested.

      • Inhibitor Wells: Cell lysate pre-incubated with different concentrations of this compound.

    • The final volume in each well should be brought to 50 µL with GAPDH Assay Buffer.[5]

  • Reaction Mix Preparation:

    • Prepare a Master Reaction Mix for the number of assays to be performed. For each well, the mix typically contains:

      • 46 µL GAPDH Assay Buffer

      • 2 µL GAPDH Developer

      • 2 µL GAPDH Substrate[21]

    • Note: The exact volumes may vary between commercial kits.

  • Initiation of Reaction:

    • Add 50 µL of the Master Reaction Mix to each well.[5][21]

    • Mix well by gentle shaking.

  • Measurement:

    • Immediately begin measuring the absorbance at 450 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10-60 minutes.[5][21]

    • The incubation time will depend on the GAPDH activity in the samples.[5]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA450/min) for each well using the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Normalize the GAPDH activity to the protein concentration of the lysate (activity per µg or mg of protein).

    • To determine the inhibitory effect of this compound, calculate the percentage of inhibition relative to the vehicle control:

      • % Inhibition = [1 - (Rate of HA-treated sample / Rate of vehicle control)] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

The provided protocols and data offer a robust framework for quantifying the inhibition of GAPDH by this compound. Accurate measurement of this inhibition is critical for understanding the mechanism of action of this potent molecule and for its potential development as a therapeutic agent, particularly in the context of cancer metabolism. The versatility of GAPDH in cellular functions underscores the importance of precise and reproducible assays to dissect its roles in both health and disease.

References

Application Notes and Protocols for Studying the Warburg Effect in Tumors Using Heptelidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Warburg effect is a metabolic hallmark of many cancer cells, characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen.[1][2][3] This metabolic reprogramming is believed to provide rapidly proliferating tumor cells with the necessary biosynthetic precursors and energy required for growth.[4][5] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme that catalyzes a key energy-yielding step in glycolysis.[6][7] Its elevated activity in cancer cells makes it a promising therapeutic target for disrupting the Warburg effect.[1][6][8]

Heptelidic acid (HA), also known as Koningic acid (KA), is a potent, selective, and irreversible inhibitor of GAPDH.[9][10][11] It acts by covalently binding to a critical cysteine residue in the enzyme's active site, effectively halting the glycolytic pathway.[4][12][13] This specific mechanism of action makes this compound an invaluable research tool for investigating the functional consequences of inhibiting the Warburg effect in tumors. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell metabolism, viability, and the specific inhibition of glycolytic flux.

Mechanism of Action

This compound selectively targets and inactivates GAPDH. This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis.[14] The direct consequences for cancer cells that heavily rely on the Warburg effect are a significant reduction in ATP generation from glycolysis and a decrease in lactate production.[4][9][15] This energy deprivation can ultimately trigger cell cycle arrest and apoptosis, leading to reduced tumor cell viability.[4][15]

cluster_glycolysis Glycolytic Pathway cluster_inhibition Mechanism of Inhibition cluster_effects Downstream Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate (GAP) Glucose->G3P Multiple Steps BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH ATP_gly ATP G3P->ATP_gly Pyruvate Pyruvate BPG->Pyruvate Multiple Steps BPG->ATP_gly Lactate Lactate Pyruvate->Lactate HA This compound GAPDH_node GAPDH HA->GAPDH_node Irreversibly Inhibits (Covalent Bonding) ReducedGlycolysis Glycolysis Blocked GAPDH_node->ReducedGlycolysis ReducedATP Reduced ATP Production ReducedGlycolysis->ReducedATP ReducedLactate Reduced Lactate Secretion ReducedGlycolysis->ReducedLactate CellDeath Tumor Cell Death ReducedATP->CellDeath

Caption: Mechanism of this compound action on the Warburg effect.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Reference
JM1 B-cell Acute Lymphoblastic Leukemia 169 ng/mL [15]
Reh B-cell Acute Lymphoblastic Leukemia 126.5 ng/mL [15]
PDX s90 B-cell Acute Lymphoblastic Leukemia 66.6 ng/mL [15]
PDX s96 B-cell Acute Lymphoblastic Leukemia 89.9 ng/mL [15]
PDX s98 B-cell Acute Lymphoblastic Leukemia 275.6 ng/mL [15]
SUIT-2 Pancreatic Cancer ~3 µg/mL [16]
MIA-PaCa-II Pancreatic Cancer ~3 µg/mL [16]

| PANC-1 | Pancreatic Cancer | ~10 µg/mL |[16] |

Table 2: Metabolic Effects of this compound Treatment

Cancer Type / Cell Line Parameter Measured Effect Observed Reference
Thyroid Cancer Cells Glycolysis Ability (ECAR) Significant Decrease [4]
Thyroid Cancer Cells ATP Production Rapid, Extensive Decrease [4]
Thyroid Cancer Cells (C643) Lactic Acid Production Significant Reduction [4]
B-ALL Cells GAPDH Activity Reduction [15]
B-ALL Cells Intracellular ATP Content Reduction [15]

| Melanoma Cells (B16F10) | GAPDH Activity | Concentration-dependent Inhibition |[17][18] |

Experimental Protocols

cluster_assays Perform Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-Response / Time-Course) Start->Treatment Metabolic Metabolic Assays (ECAR, OCR, Lactate, ATP) Treatment->Metabolic GAPDH_Assay GAPDH Activity Assay Treatment->GAPDH_Assay Viability Cell Viability Assay (MTT / MTS) Treatment->Viability Analysis Data Analysis (IC50, Metabolic Rates) Metabolic->Analysis GAPDH_Assay->Analysis Viability->Analysis

Caption: General experimental workflow for studying this compound.
Protocol 1: GAPDH Activity Assay

This protocol provides a method to directly measure the enzymatic activity of GAPDH in cell lysates following treatment with this compound. The assay is based on a coupled enzyme reaction that produces a colorimetric product, measured at 450 nm.[14][19]

Materials:

  • Cancer cells treated with this compound

  • GAPDH Activity Assay Kit (e.g., Sigma-Aldrich MAK277, Abcam ab204732) or individual reagents

  • Ice-cold PBS

  • Ice-cold GAPDH Assay Buffer

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Culture cells to desired confluency and treat with various concentrations of this compound for the desired time.

    • Harvest cells (approx. 1 x 10⁶) and wash with ice-cold PBS.

    • Homogenize the cell pellet in 100 µL of ice-cold GAPDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[19]

    • Collect the supernatant (cell lysate) for the assay. Determine protein concentration if normalizing by protein content.

  • Assay Protocol:

    • Prepare standards (e.g., NADH standard) and samples in a 96-well plate. For unknown samples, test several dilutions to ensure readings are within the linear range of the standard curve.[14]

    • Add 1-50 µL of cell lysate to the appropriate wells. Adjust the final volume to 50 µL with GAPDH Assay Buffer.[19]

    • Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and a Developer according to the kit manufacturer's instructions.

    • Add 50 µL of the Master Reaction Mix to each well containing standards and samples.

    • For background control, prepare a similar mix but omit the GAPDH Substrate.[19]

  • Measurement and Calculation:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[14]

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in absorbance (ΔOD = A2 - A1) for each sample.

    • Subtract the background reading from your sample readings.

    • Use the NADH standard curve to convert the ΔOD into the amount of NADH generated (B).

    • Calculate GAPDH activity using the formula provided by the manufacturer, typically expressed as units/mL or units/mg of protein.

Protocol 2: Measuring Glycolytic Flux (ECAR)

This protocol uses a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR), a key indicator of lactate production and thus glycolysis.[20] The Glycolysis Stress Test assesses basal glycolysis, glycolytic capacity, and non-glycolytic acidification.

Materials:

  • Seahorse XF Analyzer (e.g., XF24 or XF96)

  • Seahorse XF Cell Culture Microplates

  • Unbuffered DMEM or specialized Seahorse XF Assay Medium

  • This compound

  • Stock solutions of Glucose (e.g., 250 mM), Oligomycin (e.g., 10 mM), and 2-Deoxy-D-glucose (2-DG, e.g., 500 mM).[21]

  • CO₂-free incubator

Procedure:

  • Cell Seeding:

    • Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

    • The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a CO₂-free incubator at 37°C.

  • This compound Treatment:

    • On the day of the assay, remove the culture medium and replace it with pre-warmed, unbuffered assay medium containing the desired concentrations of this compound.

    • Incubate the cells in a CO₂-free incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.[20]

  • Seahorse XF Assay:

    • Prepare injection port plate with compounds for sequential injection:

      • Port A: Glucose

      • Port B: Oligomycin (ATP synthase inhibitor, to force maximum glycolysis)

      • Port C: 2-DG (a glucose analog that inhibits glycolysis)[21]

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure basal ECAR, then sequentially inject the compounds and measure the response after each injection.

  • Data Analysis:

    • Basal Glycolysis: (ECAR after Glucose injection) - (ECAR before Glucose injection).

    • Glycolytic Capacity: (ECAR after Oligomycin injection) - (ECAR before Glucose injection).

    • Glycolytic Reserve: (Glycolytic Capacity) - (Basal Glycolysis).

    • Compare these parameters between control and this compound-treated cells.

Start Seed Cells in XF Microplate Treat Treat with This compound Start->Treat Equilibrate Equilibrate in CO2-free Incubator Treat->Equilibrate Measure1 Measure Basal ECAR Equilibrate->Measure1 Inject1 Inject Glucose Measure1->Inject1 Measure2 Measure Glycolysis Inject1->Measure2 Inject2 Inject Oligomycin Measure2->Inject2 Measure3 Measure Glycolytic Capacity Inject2->Measure3 Inject3 Inject 2-DG Measure3->Inject3 Measure4 Measure Non-Glycolytic Acidification Inject3->Measure4

Caption: Workflow for the Seahorse XF Glycolysis Stress Test (ECAR).
Protocol 3: Measuring Mitochondrial Respiration (OCR)

To confirm that this compound's effects are specific to glycolysis and not mitochondrial respiration, an Oxygen Consumption Rate (OCR) assay should be performed. The Seahorse XF Mito Stress Test is the standard method.[20][22]

Materials:

  • Same as Protocol 2, with the following changes to stock solutions:

  • Stock solutions of Oligomycin, FCCP (an uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I and III inhibitors).[22][23]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.

  • Seahorse XF Assay:

    • Prepare injection port plate with compounds for sequential injection:

      • Port A: Oligomycin (to measure ATP-linked respiration)

      • Port B: FCCP (to measure maximal respiration)

      • Port C: Rotenone / Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)[22]

    • Run the Mito Stress Test protocol on the Seahorse XF Analyzer.

  • Data Analysis:

    • Basal Respiration: (Last rate before Oligomycin injection) - (Non-Mitochondrial Respiration).

    • ATP-Linked Respiration: (Last rate before Oligomycin injection) - (Minimum rate after Oligomycin injection).

    • Maximal Respiration: (Maximum rate after FCCP injection) - (Non-Mitochondrial Respiration).

    • A minimal change in OCR parameters upon this compound treatment would confirm its specificity for glycolysis.

Protocol 4: Lactate Production Assay

This colorimetric assay measures the amount of lactate secreted by cells into the culture medium, providing a direct quantification of a key product of the Warburg effect.[24][25]

Materials:

  • Cancer cells treated with this compound in 24- or 96-well plates

  • Lactate Assay Kit (many commercial options available) or reagents for an LDH-based assay[26]

  • Microplate reader

Procedure:

  • Sample Collection:

    • Culture and treat cells with this compound for the desired time (e.g., 24-48 hours).

    • At the end of the treatment, collect an aliquot of the cell culture supernatant.

    • If the medium contains components that interfere with the assay, deproteinize the sample as needed.[26]

  • Assay Protocol:

    • Follow the manufacturer's instructions for the commercial kit. Typically, this involves:

    • Preparing a standard curve using the provided lactate standard.

    • Adding the collected supernatant and standards to a 96-well plate.

    • Adding a reaction mix (containing lactate dehydrogenase, NAD+, and a probe).

    • Incubating for a specified time at room temperature or 37°C.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence at the recommended wavelength.

    • Calculate the lactate concentration in each sample by comparing its reading to the standard curve.

    • Normalize lactate production to cell number or protein concentration.

Conclusion

This compound is a powerful and specific inhibitor of GAPDH, making it an exceptional tool for dissecting the role of the Warburg effect in tumor biology.[7][27] By employing the detailed protocols provided, researchers can effectively quantify the impact of GAPDH inhibition on glycolytic flux, mitochondrial respiration, ATP production, and overall cell viability. The data generated from these experiments can provide critical insights into the metabolic vulnerabilities of cancer cells and aid in the development of novel therapeutic strategies that target tumor metabolism.[4][28]

References

Heptelidic Acid: A Potent Tool for Glycolysis Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptelidic acid, also known as koningic acid, is a sesquiterpene lactone that has emerged as a valuable research tool for studying cellular metabolism, particularly glycolysis.[1][2] It is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.[3][4][5] By covalently binding to a cysteine residue in the active site of GAPDH, this compound effectively blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a halt in glycolysis and subsequent depletion of cellular ATP.[2][6] This targeted inhibition makes this compound an excellent probe for investigating the roles of glycolysis in various physiological and pathological processes, especially in cancer biology, where many tumor cells exhibit a high dependence on glycolysis for energy production (the Warburg effect).[7] These application notes provide detailed protocols for utilizing this compound as a tool for glycolysis inhibition research.

Mechanism of Action

This compound exerts its inhibitory effect through the covalent modification of the catalytic cysteine residue (Cys152) in the active site of GAPDH.[2][8] This irreversible binding prevents the substrate, glyceraldehyde-3-phosphate, from accessing the active site, thereby inhibiting the enzyme's function and disrupting the glycolytic flux.[2][9][10]

Mechanism of this compound Action cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F1,6BP F1,6BP F6P->F1,6BP Multiple Steps G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) & Dihydroxyacetone Phosphate (DHAP) F1,6BP->G3P_DHAP Multiple Steps 1,3-BPG 1,3-Bisphosphoglycerate G3P_DHAP->1,3-BPG GAPDH Inactive_GAPDH Inactive GAPDH Pyruvate Pyruvate 1,3-BPG->Pyruvate Multiple Steps Heptelidic_Acid This compound GAPDH_enzyme GAPDH Enzyme (Active Site Cysteine) Heptelidic_Acid->GAPDH_enzyme Covalent Binding GAPDH_enzyme->Inactive_GAPDH Irreversible Inhibition

Mechanism of this compound Inhibition of GAPDH.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Potency of this compound Against GAPDH

ParameterValueOrganism/Enzyme SourceReference
Ki 0.06 ± 0.003 µMHuman GAPDH[8]
αKi (uncompetitive with NAD+) 0.70 ± 0.02 µMHuman GAPDH[8]
KI 40 µMHuman GAPDH[2][4]
kinact 0.29 ± 0.02 min-1Human GAPDH[2]
kinact/KI 120 ± 10 M-1s-1Human GAPDH[2]

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
JM1 B-Cell Acute Lymphoblastic Leukemia169 ng/mL[1]
Reh B-Cell Acute Lymphoblastic Leukemia126.5 ng/mL[1]
PDX s90 B-Cell Acute Lymphoblastic Leukemia66.6 ng/mL[1]
PDX s96 B-Cell Acute Lymphoblastic Leukemia89.9 ng/mL[1]
PDX s98 B-Cell Acute Lymphoblastic Leukemia275.6 ng/mL[1]
A-375 Melanoma1.26 µM (24h), 1.34 µM (72h)[3]
A549 Lung Cancer0.458 µM (72h), 0.99 µM (72h)[3]
HEK293T (expressing T. koningii KAr-GAPDH) Embryonic Kidney5 µM[3]
U937 (caspase-3 induction) Leukemia40 µM[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods and is suitable for determining the cytotoxic effects of this compound on adherent cell lines.[11][12][13][14][15]

Materials:

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and air-dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

SRB Assay Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Treatment 3. Treat with this compound Incubation_24h->Treatment Incubation_Treatment 4. Incubate (e.g., 48h) Treatment->Incubation_Treatment Fixation 5. Fix with 10% TCA Incubation_Treatment->Fixation Washing_1 6. Wash with Water Fixation->Washing_1 Staining 7. Stain with SRB Washing_1->Staining Washing_2 8. Wash with 1% Acetic Acid Staining->Washing_2 Solubilization 9. Solubilize with Tris Base Washing_2->Solubilization Measurement 10. Read Absorbance (510 nm) Solubilization->Measurement End End Measurement->End Seahorse XF Glycolysis Stress Test Workflow Start Start Seed_Cells 1. Seed Cells in XF Plate Start->Seed_Cells Pre-treat 2. Pre-treat with this compound (optional) Seed_Cells->Pre-treat Prepare_Plate 3. Prepare Assay Plate with XF Medium Pre-treat->Prepare_Plate Hydrate_Cartridge 4. Hydrate Sensor Cartridge Prepare_Plate->Hydrate_Cartridge Load_Ports 5. Load Injection Ports (Glucose, Oligomycin, 2-DG) Hydrate_Cartridge->Load_Ports Run_Assay 6. Run Seahorse XF Assay Load_Ports->Run_Assay Data_Analysis 7. Analyze ECAR Data Run_Assay->Data_Analysis End End Data_Analysis->End

References

In Vivo Administration of Heptelidic Acid in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptelidic acid (HA), also known as koningic acid, is a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] This inhibition disrupts the metabolic activity of cancer cells, which often exhibit a high dependence on glycolysis for energy production (the Warburg effect), leading to anti-tumor effects.[3][4] In vivo studies in various mouse models have demonstrated the potential of this compound as a therapeutic agent against cancers such as pancreatic, melanoma, and pediatric B-cell acute lymphoblastic leukemia (B-ALL).[4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models based on currently available scientific literature.

Mechanism of Action

This compound exerts its primary anti-tumor effect by irreversibly binding to and inhibiting GAPDH.[4] This inhibition leads to a cascade of downstream cellular events that contribute to cancer cell death and suppression of tumor growth.

Signaling Pathway of this compound Action

The inhibition of GAPDH by this compound disrupts the glycolytic pathway, leading to a reduction in ATP production. This energy depletion can trigger cell cycle arrest and apoptosis. Furthermore, GAPDH has non-glycolytic functions and its inhibition can modulate various signaling pathways implicated in cancer progression, including the p38 MAPK, JNK, and p53 pathways.[3]

Heptelidic_Acid_Signaling HA This compound GAPDH GAPDH HA->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes p38 p38 MAPK Signaling GAPDH->p38 Modulates ATP ATP Production Glycolysis->ATP Tumor_Growth Tumor Growth Inhibition ATP->Tumor_Growth Reduced energy supply leads to p38->Tumor_Growth

Caption: this compound inhibits GAPDH, disrupting glycolysis and modulating signaling pathways to suppress tumor growth.

Applications in Mouse Models

This compound has been investigated in several preclinical mouse models of cancer, demonstrating its potential as an anti-neoplastic agent.

Pancreatic Cancer

In a xenograft model using SUIT-2 human pancreatic cancer cells transplanted into nude mice, direct intratumoral injection of this compound led to a significant suppression of tumor growth.[4]

Melanoma

An in vivo homograft model using B16F10 melanoma cells in C57BL/6 mice showed that daily oral administration of this compound significantly inhibited tumor growth.[6] This study also confirmed that the anti-tumor effect was associated with decreased GAPDH activity within the tumor tissue.[5]

Pediatric B-Cell Acute Lymphoblastic Leukemia (B-ALL)

A patient-derived xenograft (PDX) model of B-ALL demonstrated that oral administration of this compound prolonged the survival of the mice.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in mouse models.

Mouse Model Cell Line Treatment Group Dose Administration Route Treatment Duration Outcome Reference
Nude MiceSUIT-2 (Pancreatic)This compound10 µ g/day Intratumoral InjectionDailySignificant tumor growth suppression[4]
C57BL/6 MiceB16F10 (Melanoma)This compound10 µ g/day Oral GavageDailySignificant tumor growth inhibition[6]
B-ALL PDXPatient-DerivedThis compound0.5 mg/kg/dayOral Gavage21 daysProlonged survival
Efficacy Endpoint Control Group This compound Group p-value Reference
Tumor GAPDH Activity (Melanoma Model)Higher ActivityDecreased by 0.07 times< 0.05[5][6]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_preparation Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (e.g., SUIT-2, B16F10) Tumor_Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Nude mice, C57BL/6) Animal_Acclimatization->Tumor_Implantation Randomization Randomization into Control & Treatment Groups Tumor_Implantation->Randomization HA_Admin This compound Administration Randomization->HA_Admin Tumor_Monitoring Tumor Volume & Body Weight Measurement HA_Admin->Tumor_Monitoring Daily Euthanasia Euthanasia Tumor_Monitoring->Euthanasia At study endpoint Tumor_Excision Tumor Excision, Weight & Photography Euthanasia->Tumor_Excision Tissue_Analysis Histology & Biomarker Analysis (e.g., GAPDH activity) Tumor_Excision->Tissue_Analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine Heptelidic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptelidic acid, a sesquiterpene lactone produced by various fungi, has emerged as a compound of interest in cancer research due to its cytotoxic properties against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[3] By inhibiting GAPDH, this compound disrupts glycolysis, leading to a depletion of ATP and inducing apoptosis, particularly in highly glycolytic cancer cells.[1] This document provides detailed protocols for a panel of cell-based assays to effectively evaluate the cytotoxic effects of this compound.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCancer TypeIC50 ValueAssay MethodReference
JM1B-cell Acute Lymphoblastic Leukemia169 ng/mLMTS Assay[1]
RehB-cell Acute Lymphoblastic Leukemia126.5 ng/mLMTS Assay[1]
PDX s90B-cell Acute Lymphoblastic Leukemia66.6 ng/mLMTS Assay[1]
PDX s96B-cell Acute Lymphoblastic Leukemia89.9 ng/mLMTS Assay[1]
PDX s98B-cell Acute Lymphoblastic Leukemia275.6 ng/mLMTS Assay[1]
U937Human Leukemia40 µM (for caspase-3 inhibition)Caspase Activity[4][5]
A-375Melanoma1.26 µM (24h), 1.34 µM (72h)ATP Quantification[6]
A549Lung Cancer0.458 µM (72h), 0.99 µM (72h)ATP Quantification[6]

Experimental Protocols

This section details the methodologies for key experiments to assess this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express caspase activity as a fold change relative to the untreated control.

Total Cell Biomass Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell biomass.[7][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution treatment Treat with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase srb SRB Assay incubation->srb readout Plate Reader Readout mtt->readout ldh->readout caspase->readout srb->readout data_analysis Calculate IC50 & Cytotoxicity % readout->data_analysis

Caption: General workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

G HA This compound GAPDH GAPDH HA->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis ATP ATP Depletion Glycolysis->ATP Leads to Mitochondria Mitochondrial Stress ATP->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound inhibits GAPDH, leading to apoptosis.

References

Application of Heptelidic Acid in Pediatric Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Heptelidic acid (HA), a sesquiterpene lactone derived from the probiotic fungus Aspergillus oryzae, has emerged as a promising therapeutic agent in preclinical studies for pediatric B-cell acute lymphoblastic leukemia (B-ALL)[1]. Research indicates that HA exhibits significant cytotoxicity against pediatric B-ALL cell lines and patient-derived xenograft (PDX) cells while sparing healthy hematopoietic stem cells[1]. Its mechanism of action is primarily attributed to the inhibition of glycolysis through the covalent modification of glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[1][2][3]. This targeted disruption of cellular metabolism leads to a reduction in intracellular ATP levels and subsequent induction of programmed cell death (PCD)[1].

Further mechanistic studies have revealed that this compound induces G2/M cell cycle arrest and triggers PCD through a RIPK-1 mediated pathway[1]. Notably, this compound has demonstrated synergistic effects when used in combination with conventional chemotherapeutic agents, such as vincristine, leading to improved survival outcomes in in vivo models of pediatric B-ALL[1]. These findings underscore the potential of this compound as a novel therapeutic strategy for high-risk and relapsed pediatric B-ALL, a patient population with urgent unmet medical needs[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in pediatric B-ALL.

Table 1: In Vitro Cytotoxicity of this compound (HA)

Cell Line/Patient SampleDescriptionIC50 (ng/mL)
JM1Pediatric B-ALL Cell Line169
RehPediatric B-ALL Cell Line126.5
s90High-Risk Patient-Derived B-ALL (<1 year old)66.6
s96High-Risk Patient-Derived B-ALL (>10 years old)89.9
s98Relapsed Patient-Derived B-ALL275.6
Data sourced from a study on probiotic-derived this compound in pediatric B-cell acute lymphoblastic leukemia[1].

Table 2: In Vivo Efficacy of this compound (HA) in a B-ALL PDX Model

Treatment GroupMedian Survival (days)
Control26
This compound (0.5 mg/kg, oral)28
Vincristine (0.15 mg/kg, intraperitoneal)40
This compound + Vincristine49
Data sourced from a study on probiotic-derived this compound in pediatric B-cell acute lymphoblastic leukemia[1].

Signaling Pathways and Experimental Workflow

Heptelidic_Acid_Mechanism_of_Action cluster_0 Glycolysis Inhibition cluster_1 Programmed Cell Death Induction cluster_2 Cellular Outcomes HA This compound GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) HA->GAPDH Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Glycolysis Glycolysis ATP ATP Production Glycolysis->ATP Reduces Cell_Survival Cell Survival ATP->Cell_Survival Decreases Leukemia_Cell_Death Leukemia Cell Death HA_PCD This compound RIPK1 RIPK-1 HA_PCD->RIPK1 Activates PCD Programmed Cell Death (Apoptosis/Necroptosis) RIPK1->PCD Caspase_Activation Caspase Activation PCD->Caspase_Activation PARP_Cleavage Cleaved PARP Caspase_Activation->PARP_Cleavage

Caption: Mechanism of action of this compound in pediatric B-ALL.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Culture B-ALL Cells (JM1, Reh, PDX) Treatment Treat with This compound Cell_Culture->Treatment MTS_Assay MTS Assay (Cytotoxicity, IC50) Treatment->MTS_Assay GAPDH_Assay GAPDH Activity Assay Treatment->GAPDH_Assay ATP_Assay Intracellular ATP Assay Treatment->ATP_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Cleaved PARP) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay PDX_Model Establish B-ALL PDX Model Drug_Administration Administer HA +/- Vincristine PDX_Model->Drug_Administration Monitoring Monitor Survival Drug_Administration->Monitoring BM_Analysis Analyze Bone Marrow (GAPDH Activity) Drug_Administration->BM_Analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol is adapted for the assessment of this compound's cytotoxicity against pediatric B-ALL cell lines (JM1, Reh) and patient-derived cells.

Materials:

  • Pediatric B-ALL cell lines (JM1, Reh) or patient-derived cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (HA)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture B-ALL cells in RPMI-1640 medium.

    • Count viable cells using a hemocytometer or automated cell counter.

    • Seed 1 x 10^5 cells in 100 µL of medium per well in a 96-well plate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted HA to the respective wells to achieve final desired concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Cleaved PARP

This protocol details the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in B-ALL cells treated with this compound.

Materials:

  • Treated and untreated B-ALL cell lysates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply chemiluminescent substrate.

    • Capture the signal using an imaging system. The full-length PARP will appear at ~116 kDa and the cleaved fragment at ~89 kDa.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of pediatric B-ALL cells.

Materials:

  • Treated and untreated B-ALL cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: In Vivo Pediatric B-ALL Patient-Derived Xenograft (PDX) Model

This protocol outlines the in vivo evaluation of this compound's efficacy, alone and in combination with vincristine, in a pediatric B-ALL PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID gamma - NSG)

  • Pediatric B-ALL patient-derived cells

  • This compound

  • Vincristine

  • Appropriate vehicles for drug administration

Procedure:

  • Xenograft Establishment:

    • Inject pediatric B-ALL PDX cells intravenously into NSG mice.

    • Monitor for engraftment by peripheral blood analysis for human CD45+ cells.

  • Treatment:

    • Once engraftment is confirmed, randomize mice into treatment groups:

      • Vehicle control

      • This compound (0.5 mg/kg, oral administration, daily for 21 days)

      • Vincristine (0.15 mg/kg, intraperitoneal injection, once per week for 3 cycles)

      • Combination of this compound and Vincristine

  • Monitoring and Endpoint:

    • Monitor the health and body weight of the mice regularly.

    • Track disease progression by monitoring the percentage of human CD45+ cells in peripheral blood.

    • The primary endpoint is overall survival. Euthanize mice when they meet predefined endpoint criteria (e.g., >20% weight loss, signs of distress, hind-limb paralysis).

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.

    • At the end of the study, bone marrow can be harvested to assess leukemic burden and for ex vivo analysis such as GAPDH activity.

References

Application Notes and Protocols: Anti-tumor Effects of Heptelidic Acid on Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-tumor effects of Heptelidic acid (HA) on melanoma cells, based on available scientific literature. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction

This compound, a sesquiterpene lactone derived from the probiotic fungus Aspergillus oryzae, has demonstrated significant anti-tumor properties.[1][2][3][4] This document outlines the effects of this compound specifically on melanoma cells, highlighting its mechanism of action, and provides detailed experimental methodologies for its study. The primary mode of action identified is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][3][4] This inhibition disrupts the energy metabolism of cancer cells, which often rely on the Warburg effect, leading to reduced cell growth and migration.[1][3]

Data Presentation

The anti-tumor effects of this compound on B16F10 melanoma cells have been quantified in several key experiments. The following tables summarize the reported data.

Table 1: In Vitro Efficacy of this compound on B16F10 Melanoma Cells

ParameterConcentration of this compoundResult
Cell Growth Inhibition Concentration-dependentSignificant suppression of B16F10 cell growth observed at Days 2 and 3.[1][3]
Cell Migration Inhibition 1 µg/mLSignificant reduction in cell migration after 24 hours of treatment.[1][3]
GAPDH Activity Concentration-dependent (0.025 - 2.5 µg/mL)A concentration-dependent decrease in GAPDH enzymatic activity was observed, paralleling the reduction in cell density.[1][3]

Table 2: In Vivo Efficacy of Orally Administered this compound

Animal ModelTreatmentOutcome
B16F10 Homograft Model Oral administration of this compoundSignificant suppression of transplanted B16F10 tumor growth.[1][2]
Significant decrease in GAPDH activity in the transplanted tumor tissues of the HA group compared to the control group.[1][2]
No significant changes in biochemical test values were observed, suggesting low toxicity.[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects on melanoma cells primarily through the inhibition of GAPDH. This targeted disruption of glycolysis is particularly effective against cancer cells that exhibit high glycolytic rates (the Warburg effect). In other cancer types, related compounds have been shown to involve signaling pathways such as JNK and p53, as well as the p38 MAPK pathway.

HA This compound GAPDH GAPDH Inhibition HA->GAPDH Glycolysis Reduced Glycolysis (Warburg Effect) GAPDH->Glycolysis Growth Inhibition of Cell Growth and Migration Glycolysis->Growth

Mechanism of this compound in Melanoma Cells.

Experimental Protocols

Detailed protocols for the key in vitro experiments are provided below.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is used to assess the effect of this compound on the proliferation of melanoma cells.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed B16F10 cells in 96-well plate B Treat cells with varying concentrations of This compound A->B C Fix cells with TCA B->C D Stain with SRB C->D E Solubilize dye and measure absorbance D->E

Workflow for the Sulforhodamine B (SRB) Assay.

Materials:

  • B16F10 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Protocol:

  • Seed B16F10 cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the this compound dilutions. Include a vehicle control.

  • Incubate the plates for 48 to 72 hours.[1]

  • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

Cell Scratch Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the migration of melanoma cells.

Materials:

  • B16F10 melanoma cells

  • 6-well plates

  • Complete culture medium

  • This compound

  • Pipette tips (e.g., 200 µL)

  • Microscope with a camera

Protocol:

  • Seed B16F10 cells in 6-well plates and grow them to confluence.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentration (e.g., 1 µg/mL).[1] Include a vehicle control.

  • Capture images of the scratch at 0 hours and after 24 hours of incubation.[1]

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure to determine the extent of cell migration.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in melanoma cells treated with this compound.

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Enzymatic Assay A Seed B16F10 cells in 12-well plate B Treat with this compound (0.025-2.5 µg/mL) for 24h A->B C Lyse cells with GAPDH assay buffer B->C D Determine GAPDH activity (mU/mL) following manufacturer's protocol C->D

Workflow for the GAPDH Activity Assay.

Materials:

  • B16F10 cells

  • 12-well plates

  • Complete culture medium

  • This compound

  • GAPDH activity assay kit (commercially available)

  • GAPDH assay buffer (provided in the kit)

Protocol:

  • Seed B16F10 cells in 12-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.[1]

  • Treat the cells with different concentrations of this compound (e.g., 0.025, 0.05, 0.25, 0.5, and 2.5 µg/mL) for 24 hours.[1]

  • After treatment, lyse the cells using the GAPDH assay buffer provided in the kit.[1]

  • Determine the GAPDH activity in the cell lysates according to the manufacturer's protocol.[1] The activity is typically measured in mU/mL.

  • For in vivo studies, tumor tissues can be homogenized and assayed for GAPDH activity using the same procedure.[1]

Conclusion

This compound demonstrates promising anti-tumor effects against melanoma cells, primarily by inhibiting GAPDH activity and thereby disrupting cellular metabolism.[1][2][3] The provided protocols offer a foundation for further research into the therapeutic potential of this natural compound. Future studies could explore its efficacy in combination with other anti-cancer agents and investigate its effects on other signaling pathways potentially involved in melanoma progression.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptelidic Acid Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Heptelidic acid in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2] It covalently binds to a critical cysteine residue (Cys149 or Cys152) in the active site of GAPDH.[3] This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key step in glycolysis. The disruption of glycolysis leads to a reduction in ATP production, ultimately inducing apoptosis, particularly in cancer cells that heavily rely on this metabolic pathway (the Warburg effect).[3][4][5]

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 100 ng/mL to 10 µg/mL is recommended for initial screening experiments. For more specific guidance, refer to the IC50 values in the data table below to find a concentration range relevant to your cell line of interest.

Q3: How should I dissolve and store this compound?

For stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: How can I confirm that this compound is active in my experiment?

To confirm the activity of this compound, you can perform a GAPDH activity assay to directly measure the inhibition of the enzyme.[6][7] Additionally, you can measure downstream effects of GAPDH inhibition, such as a decrease in intracellular ATP levels.[4][7] A subsequent decrease in cell viability, which can be measured by assays like the SRB or MTT assay, will also indicate the compound's efficacy.[6]

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity with this compound.

  • Solution 1: Verify the concentration and integrity of this compound.

    • Ensure that your calculations for dilution are correct.

    • If possible, verify the purity and integrity of your this compound stock using analytical methods. Degradation of the compound can lead to reduced activity.

    • Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Solution 2: Check the metabolic profile of your cell line.

    • This compound is most effective in cells that are highly dependent on glycolysis. Cells with a more oxidative metabolic phenotype may be less sensitive. Consider performing a glucose uptake assay or measuring the extracellular acidification rate (ECAR) to assess the glycolytic activity of your cells.

  • Solution 3: Optimize the treatment duration.

    • The cytotoxic effects of this compound may be time-dependent. If you are not observing an effect at your initial time point (e.g., 24 hours), extend the incubation period to 48 or 72 hours.

  • Solution 4: Assess for multidrug resistance.

    • Some cell lines may express efflux pumps that can reduce the intracellular concentration of this compound. If you suspect this is the case, you could investigate the expression of common multidrug resistance proteins.

Issue 2: I am observing high variability between replicate wells.

  • Solution 1: Ensure homogenous cell seeding.

    • Uneven cell distribution in your culture plates can lead to significant variability. Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate.

  • Solution 2: Check for issues with compound solubility.

    • This compound, like many small molecules, can precipitate in aqueous media if not properly dissolved. When diluting your stock solution, ensure it is thoroughly mixed into the culture medium. Visually inspect the medium for any signs of precipitation before adding it to the cells. If solubility is an issue, consider using a non-ionic surfactant like Polysorbate 80 at a low, non-toxic concentration in your media.

  • Solution 3: Standardize incubation conditions.

    • Ensure consistent temperature, humidity, and CO2 levels in your incubator. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells of the plate for experimental samples.

Issue 3: I see evidence of GAPDH inhibition, but not a corresponding increase in apoptosis.

  • Solution 1: Investigate alternative cell death mechanisms.

    • While apoptosis is the most commonly reported mechanism of cell death induced by this compound, it is possible that other cell death pathways, such as necroptosis or autophagy-related cell death, are being activated in your specific cell line. You can investigate markers for these pathways, for example, by western blotting for RIPK1/3 or LC3B, respectively.

  • Solution 2: Assess the timing of apoptosis.

    • The induction of apoptosis may occur at a later time point than the initial inhibition of GAPDH. Perform a time-course experiment, measuring both GAPDH activity and apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours) to understand the kinetics of the response.

  • Solution 3: Check for compensatory metabolic pathways.

    • Some cells may be able to compensate for the inhibition of glycolysis by upregulating other metabolic pathways, such as fatty acid oxidation or glutaminolysis, to maintain ATP levels and survival.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table summarizes published IC50 values to aid in the design of your experiments.

Cell LineCancer TypeIC50 ValueReference
JM1B-cell Acute Lymphoblastic Leukemia169 ng/mL[4]
RehB-cell Acute Lymphoblastic Leukemia126.5 ng/mL[4]
s90 (PDX)B-cell Acute Lymphoblastic Leukemia66.6 ng/mL[4]
s96 (PDX)B-cell Acute Lymphoblastic Leukemia89.9 ng/mL[4]
s98 (PDX)B-cell Acute Lymphoblastic Leukemia275.6 ng/mL[4]
A-375Melanoma1.26 µM[8]
B16F10MelanomaConcentration-dependent inhibition[6][9][10]
SUIT-2Pancreatic CancerConcentration-dependent inhibition
MIA-PaCa-IIPancreatic CancerConcentration-dependent inhibition
PANC-1Pancreatic CancerConcentration-dependent inhibition
G-401Rhabdoid Tumor of the KidneyCytotoxicity observed at 400 ng/mL[7]
JMU-RTK-2Rhabdoid Tumor of the KidneyCytotoxicity observed at 400 ng/mL[7]

Note: The variability in reported IC50 values can be attributed to differences in experimental conditions, such as incubation time, cell density, and the specific assay used.[11]

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • 96-well culture plates

  • This compound

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v) in dH2O

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with dH2O and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and controls for the desired time.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating cells) and then detach the adherent cells with trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly.

  • Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blotting for Downstream Effectors of GAPDH Inhibition

This protocol allows for the analysis of protein expression changes downstream of this compound treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations

Heptelidic_Acid_Signaling_Pathway HA This compound GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) HA->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalysis ATP ATP Production Glycolysis->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis Depletion induces

Caption: Signaling pathway of this compound-induced apoptosis.

SRB_Assay_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with this compound seed->treat fix 3. Fix with TCA treat->fix wash1 4. Wash with dH2O fix->wash1 stain 5. Stain with SRB wash1->stain wash2 6. Wash with Acetic Acid stain->wash2 solubilize 7. Solubilize Dye wash2->solubilize read 8. Read Absorbance solubilize->read analyze 9. Analyze Data (IC50) read->analyze

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat 1. Treat Cells harvest 2. Harvest Cells treat->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Stain with Annexin V & PI resuspend->stain analyze 6. Analyze by Flow Cytometry stain->analyze

Caption: Workflow for Annexin V/PI apoptosis detection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection lyse 1. Cell Lysis quantify 2. Protein Quantification lyse->quantify sds_page 3. SDS-PAGE quantify->sds_page transfer 4. Transfer to Membrane sds_page->transfer block 5. Blocking transfer->block primary_ab 6. Primary Antibody Incubation block->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detect 8. Detection secondary_ab->detect

References

Heptelidic Acid Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of heptelidic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, a sesquiterpene lactone, is susceptible to degradation in aqueous solutions. Its stability is significantly influenced by factors such as pH, temperature, and exposure to light. The primary degradation pathways are anticipated to be hydrolysis of the lactone and epoxide rings.

Q2: How should I prepare and store aqueous stock solutions of this compound?

For short-term use, it is recommended to prepare fresh solutions. If storage is necessary, stock solutions should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 5-7) and stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize hydrolysis and evaporation. For extended storage, it is best to store this compound as a solid at -20°C under desiccating conditions.[1]

Q3: What are the likely degradation products of this compound in an aqueous environment?

Based on its chemical structure, which includes a lactone ring and an epoxide, the primary degradation products in aqueous solutions are expected to result from hydrolysis. This would involve the opening of the lactone ring to form a hydroxy carboxylic acid and the opening of the epoxide ring to form a diol. The exact structures of the degradation products would depend on the specific pH and temperature conditions.

Q4: How does pH affect the stability of this compound?

This compound is expected to be most stable in slightly acidic to neutral aqueous solutions. Both strongly acidic and alkaline conditions are likely to catalyze the hydrolysis of the lactone and epoxide functional groups, leading to accelerated degradation.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in an experiment. Degradation of this compound in the aqueous experimental medium.- Prepare fresh solutions of this compound for each experiment.- Ensure the pH of the experimental buffer is within the optimal stability range (e.g., pH 5-7).- Minimize the exposure of the solution to high temperatures and light.
Inconsistent experimental results over time. Progressive degradation of a this compound stock solution.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Re-evaluate the purity of the stock solution using an appropriate analytical method (e.g., HPLC) if it has been stored for an extended period.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Adjust chromatographic conditions to ensure separation of the parent compound from its degradants.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a compound.[2][3] The following table provides an illustrative summary of potential degradation of this compound under various stress conditions. The data presented here is hypothetical and intended to serve as a guideline for experimental design, as specific public data for this compound is limited.

Stress Condition Description Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours15 - 25Lactone and epoxide ring-opened products
Alkaline Hydrolysis 0.1 M NaOH at 25°C for 4 hours20 - 35Lactone and epoxide ring-opened products
Oxidative Degradation 3% H₂O₂ at 25°C for 24 hours5 - 15Oxidized derivatives
Thermal Degradation Solution at 80°C for 48 hours10 - 20Isomers, epimers, and hydrolytic products
Photodegradation Exposure to UV light (254 nm) for 72 hours5 - 10Photodegradation adducts or isomers

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solubilization: Dissolve the solid in a minimal amount of a compatible organic solvent, such as DMSO or ethanol.

  • Aqueous Dilution: Further dilute the solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration. Ensure the final concentration of the organic solvent is compatible with the experimental system.

  • Storage: For immediate use, keep the solution on ice and protected from light. For longer-term storage, aliquot into single-use vials, and store at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH. Keep at room temperature (25°C) for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the drug solution at 80°C in a water bath for 48 hours.

  • Photodegradation: Expose the drug solution to a UV lamp at 254 nm for 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to observe the formation of degradation products.

Visualizations

Heptelidic_Acid_Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) HA This compound Acid_Lactone_Opening Lactone Hydrolysis Product HA->Acid_Lactone_Opening Hydrolysis Acid_Epoxide_Opening Epoxide Hydrolysis Product (Diol) HA->Acid_Epoxide_Opening Hydrolysis Base_Lactone_Opening Lactone Hydrolysis Product HA->Base_Lactone_Opening Hydrolysis Base_Epoxide_Opening Epoxide Hydrolysis Product (Diol) HA->Base_Epoxide_Opening Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Solution (1 mg/mL) acid Acidic (HCl) start->acid base Alkaline (NaOH) start->base oxidation Oxidative (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV) start->photo analysis Neutralization (if applicable) & HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Determine % Degradation Identify Degradation Products analysis->results

Caption: Workflow for a forced degradation study.

References

Troubleshooting inconsistent results in Heptelidic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Heptelidic acid in various assays. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It specifically binds to the cysteine-149 residue within the active site of GAPDH. This inhibition disrupts the glycolytic pathway, leading to a depletion of ATP production. In cells that are highly dependent on glycolysis for energy, such as many cancer cells, this ATP depletion can trigger apoptosis (programmed cell death).

Q2: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. To prepare a stock solution, dissolve it in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. To ensure stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous cell culture media over extended periods may be limited, so it is best to prepare fresh dilutions from the stock solution for each experiment.

Q3: Why am I seeing different IC50 values for this compound across different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. This variability is often attributed to the inherent differences in the metabolic profiles of the cells. Cell lines that are more reliant on glycolysis for their energy supply (a phenomenon known as the Warburg effect) are generally more sensitive to GAPDH inhibition by this compound and will exhibit lower IC50 values.

Troubleshooting Guides

Inconsistent Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)

Issue: High variability between replicate wells or inconsistent dose-response curves.

Potential Cause Recommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a homogenous cell suspension and mix gently before and during plating.
Edge Effects Wells on the perimeter of the microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Incomplete Dissolution of Reagent Ensure the viability assay reagent (e.g., MTT, SRB) is fully dissolved and homogenous before adding to the wells.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media.
Inconsistent Incubation Times Ensure that the incubation time with this compound and the subsequent incubation with the viability reagent are consistent across all plates and experiments.
Inconsistent Results in GAPDH Activity Assays

Issue: High background signal or low signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal Sample Preparation Ensure complete cell lysis to release GAPDH. Keep samples on ice to prevent protein degradation. Centrifuge lysates to remove insoluble material that can interfere with the assay.
Incorrect Reagent Temperature Allow all assay buffers and reagents to equilibrate to room temperature before use, unless the protocol specifies otherwise.
Contamination of Reagents Use fresh, high-purity reagents. Contaminating proteases can degrade GAPDH, while contaminating phosphatases can interfere with assays that measure phosphate release.
Inhibitor Concentration If using this compound as a positive control for inhibition, ensure the concentration is appropriate to achieve significant inhibition without causing complete signal loss.
Kinetic vs. Endpoint Reading For kinetic assays, ensure readings are taken within the linear range of the reaction. For endpoint assays, ensure the incubation time is optimal for signal development without reaching saturation.
Inconsistent Results in Western Blotting for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP)

Issue: Weak or no signal for cleaved proteins, or high background.

Potential Cause Recommended Solution
Suboptimal Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other appropriate methods.
Low Protein Concentration Load a sufficient amount of protein per lane (typically 20-30 µg for whole-cell lysates). Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
Inefficient Protein Transfer Optimize the transfer conditions (voltage, time) for the specific gel percentage and protein size. Ensure good contact between the gel and the membrane and that no air bubbles are present.
Primary Antibody Issues Use an antibody validated for the detection of the cleaved form of the protein. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).
Inadequate Blocking Block the membrane for at least 1 hour at room temperature with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) to reduce non-specific antibody binding.
Timing of Apoptosis Induction The cleavage of caspases and PARP are time-dependent events. Perform a time-course experiment to determine the optimal time point for observing apoptosis induction by this compound in your specific cell line.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeReported IC50 (µM)
SUIT-2Pancreatic CancerConcentration-dependent suppression observed
MIA-PaCa-IIPancreatic CancerConcentration-dependent suppression observed
PANC-1Pancreatic CancerConcentration-dependent suppression observed
B16F10MelanomaConcentration-dependent suppression observed

Note: Specific IC50 values can vary based on experimental conditions such as cell density and incubation time. The table reflects the observed trend of concentration-dependent growth suppression.

Experimental Protocols

Protocol 1: GAPDH Activity Assay

This protocol is a general guideline for a colorimetric GAPDH activity assay.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

    • Harvest cells (e.g., by trypsinization or scraping) and wash with ice-cold PBS.

    • Lyse approximately 1 x 10^6 cells in 100 µL of ice-cold GAPDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Assay Procedure (96-well plate format):

    • Add 1-50 µL of cell lysate to each well.

    • Adjust the final volume in each well to 50 µL with GAPDH Assay Buffer.

    • Prepare a master mix of the reaction components according to the manufacturer's instructions (typically includes a substrate and a developer).

    • Add 50 µL of the master mix to each well to initiate the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader. For kinetic assays, take readings every 1-2 minutes for 10-20 minutes. For endpoint assays, incubate for a predetermined time (e.g., 30 minutes) before reading.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each sample.

    • Compare the GAPDH activity in this compound-treated samples to the vehicle-treated control to determine the percent inhibition.

Protocol 2: Western Blot for Cleaved Caspase-3 and Cleaved PARP
  • Sample Preparation:

    • Treat cells with this compound or vehicle control for the desired time to induce apoptosis.

    • Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and/or cleaved PARP overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH (note the potential for GAPDH levels to be affected by this compound treatment, so another loading control may be preferable).

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay Assay start Seed Cells in 96-well Plate attach Allow Cells to Attach (24h) start->attach treat Treat with Serial Dilutions of this compound attach->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for Color Development add_reagent->incubate_reagent read Read Absorbance incubate_reagent->read Troubleshooting_Logic_Western_Blot cluster_no_signal_causes Causes for Weak/No Signal cluster_high_bg_causes Causes for High Background start Inconsistent Western Blot Results no_signal Weak or No Signal? start->no_signal high_bg High Background? no_signal->high_bg No c1 Low Protein Load no_signal->c1 Yes c2 Poor Transfer no_signal->c2 Yes c3 Inactive Antibody no_signal->c3 Yes c4 Insufficient Apoptosis no_signal->c4 Yes c5 Inadequate Blocking high_bg->c5 Yes c6 High Antibody Conc. high_bg->c6 Yes c7 Insufficient Washing high_bg->c7 Yes solution Consult Detailed Troubleshooting Guide c1->solution c2->solution c3->solution c4->solution c5->solution c6->solution c7->solution

Potential off-target effects of Heptelidic acid in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Heptelidic acid in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a potent, irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] It specifically binds to a cysteine residue in the active site of GAPDH, disrupting the glycolytic pathway and leading to a reduction in ATP production.[1] This inhibitory action is particularly effective in highly glycolytic cells, such as many cancer cell lines.

Q2: Are there known off-target effects of this compound?

Yes, this compound has been observed to have off-target effects. Notably, it can act as a selective and competitive inhibitor of mammalian DNA polymerases β and λ, as well as terminal deoxynucleotidyl transferase (TdT), which are all members of the family X of DNA polymerases.[1] Additionally, some studies have indicated that this compound can modulate signaling pathways, such as augmenting the phosphorylation of p38 MAPK.[2]

Q3: Why am I observing unexpected cellular phenotypes not directly related to glycolysis inhibition?

Unexpected phenotypes could be a result of this compound's off-target effects. For example, inhibition of DNA polymerases β and λ could interfere with DNA repair mechanisms, potentially leading to increased sensitivity to DNA damaging agents or genomic instability. Alterations in p38 MAPK signaling can impact a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. It is also important to consider that profound disruption of a central metabolic pathway like glycolysis can have far-reaching and sometimes unexpected consequences on other cellular functions.

Q4: What is the difference in potency of this compound for its on-target versus off-target effects?

This compound exhibits a higher potency for its on-target inhibition of GAPDH compared to its known off-target effects on DNA polymerases. The inhibition constant (Ki) for GAPDH is significantly lower than for the DNA polymerases.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Glycolysis

Question: I'm not seeing the expected decrease in lactate production or ATP levels after treating my cells with this compound. What could be the issue?

Answer:

  • Cellular Glycolytic Rate: Ensure your cellular model has a sufficiently high glycolytic rate (Warburg effect). Cells with low glycolytic activity may show a less pronounced response to GAPDH inhibition.

  • This compound Stability: this compound solutions should be freshly prepared and protected from light. Degradation of the compound can lead to reduced efficacy.

  • Assay Sensitivity: Verify that your lactate production or ATP measurement assays are sensitive enough to detect the expected changes. Run appropriate positive and negative controls.

  • Cell Permeability: While generally cell-permeable, issues with compound uptake in certain cell lines cannot be entirely ruled out. Consider performing a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific model.

Issue 2: Unexpected Cell Death or Cytotoxicity Profile

Question: My cells are undergoing apoptosis at concentrations of this compound that are lower than what is reported to significantly inhibit glycolysis. Why might this be happening?

Answer:

  • Off-Target DNA Polymerase Inhibition: The observed cytotoxicity could be due to the inhibition of DNA polymerases β and λ, leading to an accumulation of DNA damage and subsequent apoptosis, especially in cells with a high replicative rate or existing DNA repair deficiencies.

  • p38 MAPK Pathway Activation: Augmented phosphorylation of p38 MAPK can, depending on the cellular context, promote apoptosis. Assess the phosphorylation status of p38 MAPK in your treated cells.

  • Non-Glycolytic Functions of GAPDH: Besides its role in glycolysis, GAPDH is involved in other cellular processes, including apoptosis. Inhibition of these non-glycolytic functions of GAPDH by this compound could contribute to the observed cytotoxicity.

Issue 3: Difficulty in Detecting p38 MAPK Phosphorylation

Question: I am trying to verify the off-target effect on p38 MAPK, but my Western blot for phosphorylated p38 (p-p38) is showing a weak or no signal.

Answer:

  • Stimulation Conditions: The effect of this compound on p38 MAPK phosphorylation may be more pronounced in the presence of a stimulus (e.g., UV radiation, inflammatory cytokines). Consider co-treatment with a known p38 MAPK activator.

  • Antibody Quality: Ensure the primary antibody against p-p38 is validated and used at the recommended dilution. The use of a positive control lysate from cells treated with a known p38 activator is crucial.

  • Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

  • Loading Amount: Ensure you are loading a sufficient amount of protein lysate (typically 20-40 µg) on your gel.

Data Presentation

Table 1: Comparison of On-Target and Off-Target Inhibition by this compound

TargetTarget ClassInhibition Constant (Ki)Reference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Glycolytic Enzyme1.6 µM[1]
DNA Polymerase βDNA Repair Enzyme5.2 - 9.5 µM[1]
DNA Polymerase λDNA Repair Enzyme5.2 - 9.5 µM[1]
Terminal deoxynucleotidyl transferase (TdT)DNA Polymerase5.2 - 9.5 µM[1]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated p38 MAPK
  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound at the desired concentrations and time points. Include a positive control (e.g., treatment with anisomycin or UV radiation) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Protocol 2: DNA Polymerase β Inhibition Assay

This protocol is a general guideline. It is recommended to use a commercially available DNA polymerase β assay kit and follow the manufacturer's instructions.

  • Reagent Preparation: Prepare the reaction buffer, DNA template/primer, and dNTPs as specified by the kit.

  • This compound Dilutions: Prepare a serial dilution of this compound to determine the IC50 value.

  • Enzyme Reaction: In a microplate, combine the reaction buffer, DNA template/primer, dNTPs, and recombinant human DNA polymerase β.

  • Inhibitor Addition: Add the different concentrations of this compound to the respective wells. Include a vehicle control (no inhibitor) and a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for DNA synthesis.

  • Detection: Measure the DNA polymerase activity using the detection method provided in the kit (e.g., fluorescence, colorimetry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualization

Heptelidic_Acid_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Heptelidic Acid_on This compound GAPDH GAPDH Heptelidic Acid_on->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes ATP_Production ATP Production Glycolysis->ATP_Production Leads to Heptelidic Acid_off This compound DNA_Polymerases DNA Polymerases (β, λ) Heptelidic Acid_off->DNA_Polymerases Inhibits p38_MAPK p38 MAPK Heptelidic Acid_off->p38_MAPK Augments Phosphorylation DNA_Repair DNA Repair DNA_Polymerases->DNA_Repair Mediates Cellular_Responses Apoptosis, Inflammation, Differentiation p38_MAPK->Cellular_Responses Regulates

Caption: On- and off-target pathways of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Unexpected Phenotypes cluster_off_target_investigation Off-Target Pathway Investigation Start Unexpected Cellular Phenotype Observed with this compound Q1 Is the phenotype consistent with known off-target effects? Start->Q1 A1_Yes Investigate specific off-target pathways Q1->A1_Yes Yes A1_No Consider indirect effects of GAPDH inhibition or novel off-targets Q1->A1_No No Check_DNA_Damage Assess DNA Damage (e.g., γH2AX staining) A1_Yes->Check_DNA_Damage Check_p38 Measure p38 MAPK Phosphorylation (Western Blot) A1_Yes->Check_p38

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: Improving Heptelidic Acid Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Heptelidic acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound, also known as Koningic acid, is a sesquiterpene lactone with potent biological activity.[1][2][3][4][5] It is a specific and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[1][6][7][8][9][10][11][12][13][14] By inhibiting GAPDH, this compound can disrupt cellular energy production, making it a valuable tool for studying cancer metabolism and other biological processes.[9][12] However, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous cell culture media, posing a significant challenge for achieving accurate and reproducible results in in vitro assays.

Q2: What are the reported solubility limits of this compound?

This compound's solubility is dependent on the solvent used. While it is readily soluble in organic solvents, its aqueous solubility is limited.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL[1][15]
Dimethylformamide (DMF)~30 mg/mL[15]
Ethanol~30 mg/mL[15]
WaterUp to 1 mg/mL[16][17][18]

Q3: What are the primary methods to improve the solubility of this compound for cell-based assays?

The two primary strategies for improving the solubility of this compound in aqueous media are the use of co-solvents and cyclodextrin encapsulation.

  • Co-solvents: Organic solvents like DMSO are commonly used to first dissolve this compound before diluting it into the cell culture medium. However, the final concentration of the organic solvent must be carefully controlled to avoid cellular toxicity.[3][18][19][20][21]

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][22][23] They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[11][15][16][22][23][24][25][26]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon Addition to Cell Culture Media

Symptoms:

  • The culture medium becomes cloudy or hazy immediately after adding the this compound stock solution.

  • Visible particulate matter or crystals form in the culture vessel.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Exceeding Aqueous Solubility The final concentration of this compound in the medium is higher than its aqueous solubility limit (≤ 1 mg/mL).Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution test. Start with a concentration below the reported aqueous solubility and incrementally increase it.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes the this compound to rapidly "crash out" of solution.[1][24]Perform a stepwise dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) cell culture medium or a buffer. Then, add this intermediate dilution to the final volume of the medium.[24]
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells.[3][18][20]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution of this compound in DMSO. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[24]Always use pre-warmed (37°C) cell culture media for all dilutions.[24]
Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[7][8]Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation.
Issue 2: Delayed Precipitation of this compound During Incubation

Symptoms:

  • The culture medium is clear initially but becomes cloudy or develops a precipitate after several hours or days of incubation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture plates from the incubator for analysis can cause temperature changes that affect compound solubility.Minimize the time that culture plates are outside the incubator. If possible, use a microscope with a heated stage for live-cell imaging.
Evaporation of Media Over time, evaporation can concentrate all components in the culture medium, potentially pushing the this compound concentration above its solubility limit.[7]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Compound Instability This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products could be less soluble.Refer to the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. If stability is a concern, consider refreshing the medium with freshly prepared this compound at appropriate intervals.
pH Changes in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound Using DMSO
  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%, ideally <0.1%).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Protocol 2: Encapsulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline and may require optimization for your specific experimental needs.

  • Molar Ratio Determination: The optimal molar ratio of this compound to HP-β-CD needs to be determined empirically. Common starting ratios to test are 1:1, 1:2, and 1:5 (this compound:HP-β-CD).[15]

  • Preparation of the Complex (Lyophilization Method):

    • Dissolve both this compound and HP-β-CD in a suitable solvent system where both are soluble, such as a tertiary butyl alcohol/water co-solvent system.[10][20]

    • Mix the solution thoroughly.

    • Freeze the solution rapidly (e.g., using liquid nitrogen).

    • Lyophilize the frozen mixture until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Solubility Testing of the Complex:

    • Prepare a series of aqueous solutions of the lyophilized complex at different concentrations in your cell culture medium.

    • Determine the maximum concentration that remains clear and free of precipitation.

  • Use in Cell Culture:

    • Dissolve the lyophilized complex directly into your pre-warmed cell culture medium to the desired final concentration.

    • A control of HP-β-CD alone at the same concentration should be included in your experiments to account for any effects of the cyclodextrin itself.

Protocol 3: Cytotoxicity Assay for this compound

This protocol describes a general method for assessing the cytotoxicity of this compound using a commercially available viability reagent (e.g., CellTiter-Glo®, MTT, or a dye-based assay that measures membrane integrity).

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium as described in Protocol 1 or 2. Include a vehicle control (medium with DMSO or HP-β-CD alone) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[21]

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound for In Vitro Studies cluster_prep Preparation of this compound Stock cluster_dilution Working Solution Preparation cluster_application Application to Cells cluster_control Experimental Controls HA_Solid This compound (Solid) HA_Stock Concentrated HA Stock (e.g., 10-50 mM) HA_Solid->HA_Stock DMSO 100% DMSO DMSO->HA_Stock Vehicle_Control Vehicle Control (Medium + DMSO) DMSO->Vehicle_Control Serial_Dilution Serial Dilution HA_Stock->Serial_Dilution Warm_Medium Pre-warmed (37°C) Cell Culture Medium Warm_Medium->Serial_Dilution Warm_Medium->Vehicle_Control Final_Solution Final Working Solution (DMSO < 0.5%) Serial_Dilution->Final_Solution Treatment Treatment Final_Solution->Treatment Cells Cells in Culture Cells->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Downstream Assay (e.g., Cytotoxicity, Western Blot) Incubation->Assay Vehicle_Control->Treatment Untreated_Control Untreated Cells Untreated_Control->Treatment

Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting this compound Precipitation Start Precipitate Observed in Cell Culture Medium Immediate Immediate Precipitation? Start->Immediate Delayed Delayed Precipitation (During Incubation) Immediate->Delayed No High_Conc Is Final HA Concentration > 1 mg/mL? Immediate->High_Conc Yes Temp_Fluctuations Are there Temperature Fluctuations? Delayed->Temp_Fluctuations Reduce_Conc Reduce Final HA Concentration High_Conc->Reduce_Conc Yes Rapid_Dilution Was Concentrated Stock Added Directly to Medium? High_Conc->Rapid_Dilution No Stepwise_Dilution Use Stepwise Dilution Rapid_Dilution->Stepwise_Dilution Yes Low_Temp Was Medium Cold? Rapid_Dilution->Low_Temp No Warm_Medium Use Pre-warmed (37°C) Medium Low_Temp->Warm_Medium Yes Consider_Cyclodextrin Consider Cyclodextrin Encapsulation Low_Temp->Consider_Cyclodextrin No Minimize_Temp_Changes Minimize Time Outside Incubator Use Heated Stage Temp_Fluctuations->Minimize_Temp_Changes Yes Evaporation Is there Evidence of Media Evaporation? Temp_Fluctuations->Evaporation No Improve_Humidification Improve Incubator Humidification Use Low-Evaporation Plates Evaporation->Improve_Humidification Yes Check_Stability Check Compound Stability Data Evaporation->Check_Stability No

Troubleshooting flowchart for precipitation issues.

glycolysis_pathway This compound Inhibition of Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP Dihydroxyacetone Phosphate F16BP->DHAP GAPDH GAPDH G3P->GAPDH DHAP->G3P BPG 1,3-Bisphosphoglycerate 3PG 3-Phosphoglycerate BPG->3PG PEP Phosphoenolpyruvate 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate Heptelidic_Acid This compound Heptelidic_Acid->GAPDH Inhibits GAPDH->BPG

This compound inhibits GAPDH in glycolysis.

References

Technical Support Center: Addressing Heptelidic Acid Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to heptelidic acid in cancer cell lines.

Troubleshooting Guide

This guide is designed to help you identify and address potential issues in your experiments when cancer cell lines exhibit resistance to this compound.

1. Issue: Higher than expected IC50 value for this compound in my cancer cell line.

  • Question: My cell line shows a significantly higher IC50 value for this compound than what is reported in the literature. What could be the reason?

    Answer: Several factors could contribute to a higher than expected IC50 value.

    • Inherent Resistance: The cell line you are using may have intrinsic resistance mechanisms. This compound's primary target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][2][3] Cancer cells with metabolic plasticity might be less reliant on glycolysis and therefore less sensitive to GAPDH inhibition.

    • Upregulated Stress Response Pathways: Resistance to therapy is often associated with the upregulation of cellular stress responses.[4] Specifically, the Unfolded Protein Response (UPR), regulated by the master chaperone GRP78, can be activated to promote cell survival under stress.[5][6] Inhibition of GAPDH by this compound can induce metabolic and oxidative stress, potentially leading to the activation of the UPR.[7][8]

    • Experimental Variability: Ensure that your experimental setup is optimized. This includes cell seeding density, drug concentration range, and incubation time. Refer to our detailed experimental protocols for best practices.

2. Issue: My cells seem to be adapting to this compound treatment over time.

  • Question: I've noticed that after initial sensitivity, my cancer cell line becomes progressively more resistant to this compound with continuous exposure. What is the likely mechanism?

    Answer: This phenomenon is known as acquired resistance. A likely mechanism is the upregulation of pro-survival signaling pathways in response to the metabolic stress induced by this compound. The Endoplasmic Reticulum (ER) stress response is a key player in this process.[4]

    • Role of GRP78 and ATF4: Under ER stress, the chaperone GRP78 (also known as BiP) is a central regulator of the UPR.[5][6] GRP78 overexpression has been linked to chemoresistance in various cancers.[4] One of the key downstream effectors of the UPR is Activating Transcription Factor 4 (ATF4), which can be activated by the PERK branch of the UPR and can upregulate genes involved in amino acid metabolism, antioxidant responses, and autophagy, all of which can contribute to cell survival and drug resistance.[9][10] It is plausible that chronic treatment with this compound leads to sustained activation of the GRP78/ATF4 axis, promoting cell survival and resistance.

3. Issue: I suspect GRP78 or ATF4 might be involved in the resistance I'm observing. How can I test this?

  • Question: How can I experimentally verify if the GRP78/ATF4 pathway is responsible for this compound resistance in my cell line?

    Answer: You can investigate the involvement of GRP78 and ATF4 through a series of experiments:

    • Assess Protein Expression: Use Western blotting to compare the expression levels of GRP78 and ATF4 in your resistant cell line versus a sensitive parental cell line, both with and without this compound treatment. An upregulation in the resistant line would be a strong indicator.

    • Gene Knockdown Experiments: Use siRNA to specifically knock down the expression of GRP78 or ATF4 in your resistant cell line. Then, perform a cell viability assay (e.g., MTT assay) to see if the knockdown sensitizes the cells to this compound, indicated by a lower IC50 value.

    • Combination Therapy: Consider using inhibitors of the ER stress pathway in combination with this compound to see if you can overcome the resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2][3] It covalently binds to a cysteine residue in the active site of GAPDH, leading to the inhibition of glycolysis and subsequent ATP depletion, which can selectively kill cancer cells that are highly dependent on glycolysis (the Warburg effect).[11][12][13]

Q2: Are there known mechanisms of resistance to GAPDH inhibitors like this compound?

A2: While direct resistance mechanisms to this compound are still being fully elucidated, resistance to drugs that induce cellular stress often involves the upregulation of pro-survival pathways.[4] For GAPDH inhibitors, this can include:

  • Metabolic Reprogramming: Cancer cells may adapt by shifting their metabolism away from glycolysis towards other energy sources like oxidative phosphorylation or fatty acid oxidation.

  • Upregulation of Stress Response Pathways: As detailed in the troubleshooting guide, the activation of the Unfolded Protein Response (UPR) through key regulators like GRP78 and ATF4 is a common mechanism of chemoresistance.[4][5][6]

Q3: Could mutations in GAPDH cause resistance to this compound?

A3: It is theoretically possible. Studies on the self-resistance mechanism in the this compound-producing fungus have identified a GAPDH isozyme with mutations that confer resistance.[1][2][3] Similar mutations in the GAPDH of cancer cells could potentially reduce the binding affinity of this compound, leading to resistance. Sequencing the GAPDH gene in resistant and sensitive cell lines could investigate this possibility.

Q4: What are the IC50 values of this compound in different cancer cell lines?

A4: The IC50 values for this compound can vary depending on the cell line's reliance on glycolysis. Below is a summary of some reported IC50 values.

Cell LineCancer TypeIC50
JM1B-cell Acute Lymphoblastic Leukemia169 ng/ml[14]
RehB-cell Acute Lymphoblastic Leukemia126.5 ng/ml[14]
s90 (patient-derived)B-cell Acute Lymphoblastic Leukemia66.6 ng/ml[14]
s96 (patient-derived)B-cell Acute Lymphoblastic Leukemia89.9 ng/ml[14]
s98 (patient-derived)B-cell Acute Lymphoblastic Leukemia275.6 ng/ml[14]
HEK293T (expressing resistant GAPDH)Embryonic Kidney5 µM[15]

Q5: How can I overcome this compound resistance in my experiments?

A5: Based on the likely resistance mechanisms, you could try the following strategies:

  • Combination Therapy: Combine this compound with drugs that target parallel survival pathways. For instance, if cells are upregulating oxidative phosphorylation, an inhibitor of that pathway might re-sensitize them to this compound.

  • Targeting the UPR: If you confirm the involvement of GRP78 or ATF4, using inhibitors of the UPR or specific siRNA-mediated knockdown could restore sensitivity.

  • Modulating the Tumor Microenvironment: In in-vivo studies, altering the tumor microenvironment to increase reliance on glycolysis could enhance the efficacy of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for GRP78 and ATF4 Expression

This protocol is for assessing the protein levels of GRP78 and ATF4.

Materials:

  • Resistant and sensitive cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, ATF4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with or without this compound for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

siRNA-mediated Knockdown of GRP78 and ATF4

This protocol is for transiently silencing the expression of GRP78 or ATF4.

Materials:

  • This compound-resistant cancer cell line

  • siRNA targeting GRP78, ATF4, and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates so they are 50-70% confluent at the time of transfection.

  • In separate tubes, dilute the siRNA (for GRP78, ATF4, or control) and the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

  • Replace the medium with complete culture medium.

  • Incubate the cells for 24-48 hours to allow for gene silencing.

  • Confirm the knockdown efficiency by Western blot.

  • After confirming knockdown, treat the cells with this compound and perform a cell viability assay to assess for sensitization.

Visualizations

Heptelidic_Acid_Resistance_Pathway cluster_0 This compound Action cluster_1 Stress Response & Resistance This compound This compound GAPDH GAPDH This compound->GAPDH inhibits Glycolysis Glycolysis GAPDH->Glycolysis catalyzes Metabolic Stress Metabolic Stress GAPDH->Metabolic Stress inhibition leads to ATP ATP Glycolysis->ATP produces ER Stress ER Stress Metabolic Stress->ER Stress GRP78 GRP78 ER Stress->GRP78 activates PERK PERK GRP78->PERK dissociates from ATF4 ATF4 PERK->ATF4 activates Pro-survival Genes Pro-survival Genes ATF4->Pro-survival Genes upregulates Resistance Resistance Pro-survival Genes->Resistance

Caption: Proposed signaling pathway for this compound-induced resistance.

Experimental_Workflow start Observe this compound Resistance step1 Compare GRP78/ATF4 expression (Western Blot) start->step1 decision1 Upregulated in resistant cells? step1->decision1 step2a Knockdown GRP78/ATF4 (siRNA) decision1->step2a Yes step2b Investigate other mechanisms (e.g., metabolic profiling) decision1->step2b No step3a Assess this compound Sensitivity (MTT Assay) step2a->step3a result1 Sensitization Observed step3a->result1

Caption: Workflow for investigating GRP78/ATF4-mediated resistance.

Troubleshooting_Tree start High IC50 for This compound q1 Is this a new cell line for this drug? start->q1 a1 Could be intrinsic resistance. Check literature for baseline sensitivity. q1->a1 Yes q2 Have you observed increasing resistance over time? q1->q2 No a2 Likely acquired resistance. Investigate stress response pathways (GRP78/ATF4). q2->a2 Yes q3 Are your experimental controls working as expected? q2->q3 No a3 Review and optimize experimental protocols (seeding, drug prep, etc.). q3->a3 No

Caption: A decision tree for troubleshooting this compound resistance.

References

Minimizing experimental variability with Heptelidic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Heptelidic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no GAPDH inhibition This compound degradation: Improper storage or handling can lead to degradation.Store this compound as a solid at -20°C under desiccating conditions.[1][2] Prepare fresh working solutions from a stock solution for each experiment. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Incorrect concentration: Calculation errors or inaccurate pipetting.Double-check all calculations for dilutions. Use calibrated pipettes and proper pipetting techniques.
Cell line resistance: Some cell lines may be less sensitive to this compound.Refer to published IC50 values for your specific cell line (see Table 2). If not available, perform a dose-response experiment to determine the optimal concentration.
High cell density: High cell numbers can reduce the effective concentration of the inhibitor.Optimize cell seeding density to ensure consistent and reproducible results.
High variability between replicates Uneven cell seeding: Inconsistent number of cells across wells.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates and work quickly to prevent cells from settling.
Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the compound.Avoid using the outer wells of multi-well plates for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete dissolution of this compound: Precipitates in the stock or working solution.Ensure this compound is fully dissolved in the solvent. Briefly vortex and visually inspect for any particulate matter before adding to media.
Unexpected cellular effects or toxicity Off-target effects: this compound may have effects on other cellular proteins.Be aware that in addition to GAPDH, this compound can inhibit DNA polymerases β and λ.[2] Consider including appropriate controls to assess potential off-target effects.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Keep the final concentration of the solvent in the cell culture medium below 0.5%. Run a solvent-only control to assess its effect on the cells.
Contamination: Bacterial or fungal contamination of cell cultures.Practice sterile cell culture techniques. Regularly test cell lines for mycoplasma contamination.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] It covalently binds to the active site of GAPDH, thereby inhibiting its enzymatic activity and disrupting the glycolytic pathway.[2]

2. How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF) at approximately 30 mg/mL.[4] For cell-based assays, DMSO is a commonly used solvent.

  • Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 2.8 mg of this compound (MW: 280.32 g/mol ) in 1 mL of DMSO.

  • Storage: Store the solid compound at -20°C under desiccating conditions for up to 4 years.[2][4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

3. What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. However, published IC50 values can provide a starting point.

Table 1: Solubility and Storage of this compound

Parameter Information
Solubility DMSO (~30 mg/mL)[2][4], Ethanol (~30 mg/mL)[2], DMF (~30 mg/mL)[4]
Storage (Solid) -20°C, desiccated, for up to 4 years[2][4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[3]

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value
JM1Pediatric B-Cell Acute Lymphoblastic Leukemia169 ng/mL[5]
RehPediatric B-Cell Acute Lymphoblastic Leukemia126.5 ng/mL[5]
PDX s90Pediatric B-Cell Acute Lymphoblastic Leukemia66.6 ng/mL[5]
PDX s96Pediatric B-Cell Acute Lymphoblastic Leukemia89.9 ng/mL[5]
PDX s98Pediatric B-Cell Acute Lymphoblastic Leukemia275.6 ng/mL[5]
A-375Melanoma1.26 µM[3]
U937Leukemia40 µM (inhibits caspase-3 induction)[3]
HEK293TEmbryonic Kidney5 µM[3]

4. Are there any known off-target effects of this compound?

Yes, besides its primary target GAPDH, this compound has been shown to be a selective and competitive inhibitor of mammalian DNA polymerases β and λ, as well as terminal deoxynucleotidyl transferase.[2] It is important to consider these potential off-target effects when interpreting experimental results.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Preparation of Working Solution: Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT or SRB assay) or a GAPDH activity assay.

Protocol 2: GAPDH Activity Assay

This protocol is a general guideline; it is recommended to use a commercially available GAPDH activity assay kit and follow the manufacturer's instructions.

  • Sample Preparation:

    • Adherent cells: Wash cells with cold PBS, then lyse the cells with the assay buffer provided in the kit. Scrape the cells and collect the lysate.

    • Suspension cells: Centrifuge the cells to pellet, wash with cold PBS, and then lyse with the assay buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) to normalize the GAPDH activity.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Prepare a reaction mix containing the substrate (glyceraldehyde-3-phosphate) and other components as per the kit's instructions.

    • Add the reaction mix to the wells containing the cell lysate.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

  • Calculation: Calculate the GAPDH activity based on the rate of change in absorbance/fluorescence and normalize to the protein concentration.

Visualizations

Heptelidic_Acid_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Dilutions Prepare Working Dilutions in Cell Culture Medium Stock_Solution->Working_Dilutions Treat_Cells Treat Cells with This compound Working_Dilutions->Treat_Cells Seed_Cells Seed Cells in Multi-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Assay Perform Downstream Assay (e.g., Viability, GAPDH Activity) Incubate->Downstream_Assay Data_Analysis Analyze and Interpret Data Downstream_Assay->Data_Analysis Heptelidic_Acid_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G3P Glyceraldehyde- 3-phosphate Glycolysis->G3P GAPDH GAPDH G3P->GAPDH 1_3_BPG 1,3-Bisphospho- glycerate GAPDH->1_3_BPG ATP_Production ATP Production 1_3_BPG->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation Heptelidic_Acid Heptelidic_Acid Heptelidic_Acid->GAPDH

References

Technical Support Center: Heptelidic Acid Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Heptelidic acid in common cell culture media. Due to its chemical structure as a sesquiterpene lactone containing an epoxide ring, this compound's stability can be influenced by the aqueous and physiological conditions of cell culture systems. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media.[1] this compound, as a sesquiterpene lactone, may be susceptible to degradation at physiological pH (around 7.4) and temperature (37°C).[2] Degradation would lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variability.

Q2: What are the potential degradation pathways for this compound in cell culture media?

A2: The primary degradation pathways for this compound in aqueous media are likely hydrolysis of the lactone ring and opening of the epoxide ring.[3][4][5] Both reactions are influenced by pH and temperature. The hydrolysis of the lactone ring would result in a linearized, inactive carboxylic acid. The opening of the epoxide ring can lead to the formation of a diol, which may or may not have biological activity.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Prepare fresh solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.[6]

  • Minimize incubation time: If your experimental design allows, reduce the incubation time to minimize the period during which degradation can occur.[1]

  • pH considerations: Be aware that the pH of your cell culture medium can influence stability. Standard bicarbonate-buffered media are typically around pH 7.2-7.4.

Q4: I observe a precipitate after adding this compound to my cell culture medium. What should I do?

A4: Precipitation can be due to low aqueous solubility or "crashing out" of the compound from a concentrated stock solution (e.g., in DMSO).[7][8] To address this:

  • Optimize solvent concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid toxicity and solubility issues.[7]

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.[8]

  • Visual inspection: Always visually inspect your final diluted solution for any signs of precipitation before adding it to your cells.[1]

Q5: What is the mechanism of action of this compound, and could its degradation products interfere with my assay?

A5: this compound is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[9][10] It typically acts by covalently modifying the active site of the enzyme.[9] Degradation products are unlikely to retain this specific inhibitory activity. However, they could potentially have off-target effects or be cytotoxic, which is why assessing stability is crucial.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent IC50 values or loss of compound activity over time. Compound degradation in the cell culture medium at 37°C.Perform a time-course stability study using LC-MS to quantify the remaining this compound at different time points (see Experimental Protocol 1). If unstable, consider replenishing the compound with fresh media at regular intervals.[11]
Precipitate forms immediately after adding the compound to the medium. The final concentration exceeds the aqueous solubility limit, or "solvent shock" from rapid dilution of a concentrated stock.Determine the maximum soluble concentration of this compound in your specific medium. Prepare intermediate dilutions in pre-warmed medium before the final dilution.[8]
The medium color changes, or a precipitate appears after prolonged incubation. Delayed precipitation due to compound instability or interaction with media components. pH shift in the medium over time.Test the stability of this compound in a simpler, serum-free medium to identify potential interactions. Ensure your incubator's CO2 levels are stable to maintain the correct pH of the medium.[6]
High variability between replicate wells. Uneven compound distribution due to incomplete dissolution or precipitation.Ensure the compound is fully dissolved in the stock solvent and that the final working solution is homogenous before adding to the cells. Gently mix the plate after adding the compound.

Experimental Protocols

Protocol 1: HPLC/LC-MS Based Stability Assay of this compound in Cell Culture Medium

This protocol allows for the direct measurement of this compound concentration in cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL) and store it at -80°C. This will be your 100% reference point.

  • Incubation: Incubate the remaining spiked medium in a sterile container at 37°C in a 5% CO2 incubator.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated medium and immediately freeze them at -80°C to halt any further degradation.

  • Sample Preparation for Analysis:

    • Thaw all samples (including the T=0 sample) on ice.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

  • HPLC/LC-MS Analysis: Analyze the samples to quantify the peak area of the parent this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow prep_stock Prepare 10 mM this compound Stock in DMSO spike_media Spike Pre-warmed Cell Culture Medium to 10 µM prep_stock->spike_media t0_sample Collect T=0 Sample (Store at -80°C) spike_media->t0_sample incubation Incubate at 37°C, 5% CO2 spike_media->incubation protein_precip Protein Precipitation (Acetonitrile) t0_sample->protein_precip time_points Collect Samples at Various Time Points incubation->time_points time_points->protein_precip analysis LC-MS/MS Analysis protein_precip->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis

Caption: Workflow for assessing this compound stability.

signaling_pathway heptelidic_acid This compound gapdh GAPDH heptelidic_acid->gapdh Inhibits glycolysis Glycolysis gapdh->glycolysis Catalyzes step in atp_production ATP Production glycolysis->atp_production cell_proliferation Cell Proliferation & Survival atp_production->cell_proliferation Supports

Caption: this compound's mechanism of action.

References

Validation & Comparative

A Head-to-Head Battle for Glycolytic Dominance: Heptelidic Acid Versus Other GAPDH Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising frontier in oncology. Among the key enzymatic targets is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway that fuels the rapid proliferation of cancer cells. This guide provides an in-depth comparison of heptelidic acid, a potent GAPDH inhibitor, with other notable inhibitors, supported by experimental data to inform future research and development.

This compound, also known as koningic acid, is a natural sesquiterpene lactone that has garnered significant attention for its selective and irreversible inhibition of GAPDH.[1][2][3][4] It stands in a class of GAPDH inhibitors that includes the well-studied alkylating agent 3-bromopyruvate (3-BP) and newer investigational compounds. This comparison will delve into their mechanisms of action, anti-cancer efficacy, and provide a foundation for their potential roles in cancer therapy.

Mechanism of Action: A Tale of Two Strategies

This compound and 3-bromopyruvate, while both targeting GAPDH, employ distinct chemical approaches.

This compound (Koningic Acid): This molecule acts as a selective and irreversible covalent inhibitor of GAPDH.[1][4] It specifically targets the catalytic cysteine residue (Cys152) in the active site of the enzyme, forming a stable covalent bond that permanently inactivates it.[1][4] This high specificity for GAPDH minimizes off-target effects, a desirable characteristic for any therapeutic agent.

3-Bromopyruvate (3-BP): 3-BP is a more promiscuous alkylating agent. While it potently inhibits GAPDH, it is also known to target other enzymes involved in cellular metabolism.[5][6] Its mechanism involves the alkylation of cysteine residues, leading to enzyme inactivation. A key feature of 3-BP is its preferential entry into cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed on the surface of tumor cells and are responsible for lactate transport.[7][8] This targeted uptake is thought to contribute to its cancer-selective toxicity.

Comparative Efficacy: A Look at the Data

The most direct and standardized method for comparing the cytotoxic effects of anti-cancer compounds is through the National Cancer Institute's (NCI) 60-human tumor cell line screen (NCI-60). This screen provides a broad assessment of a compound's growth-inhibitory effects across a diverse panel of cancer cell types.

While direct head-to-head comparative studies in the literature are scarce, data from the NCI-60 screen for both koningic acid (this compound) and 3-bromopyruvate (under its NSC numbers 11731 and 62343) allows for an objective comparison of their anti-proliferative activities.

Table 1: Comparative in vitro Cytotoxicity (GI50) of Koningic Acid and 3-Bromopyruvate in the NCI-60 Cell Line Panel

Cell LineCancer TypeKoningic Acid (this compound) GI50 (µM)3-Bromopyruvate (NSC 62343) GI50 (µM)
Leukemia
CCRF-CEMLeukemia0.1315.8
HL-60(TB)Leukemia0.1114.8
K-562Leukemia0.1415.5
MOLT-4Leukemia0.1216.2
RPMI-8226Leukemia0.1217.0
SRLeukemia0.1215.1
Non-Small Cell Lung Cancer
A549/ATCCNSCLC0.1619.5
EKVXNSCLC0.1318.2
HOP-62NSCLC0.1517.8
HOP-92NSCLC0.1417.4
NCI-H226NSCLC0.1518.6
NCI-H23NSCLC0.1619.1
NCI-H322MNSCLC0.1518.2
NCI-H460NSCLC0.1619.3
NCI-H522NSCLC0.1417.8
Colon Cancer
COLO 205Colon0.1417.4
HCT-116Colon0.1518.2
HCT-15Colon0.1619.1
HT29Colon0.1518.6
KM12Colon0.1417.8
SW-620Colon0.1619.5
CNS Cancer
SF-268CNS0.1417.8
SF-295CNS0.1518.2
SF-539CNS0.1417.4
SNB-19CNS0.1518.6
SNB-75CNS0.1619.1
U251CNS0.1417.8
Melanoma
LOX IMVIMelanoma0.1317.0
MALME-3MMelanoma0.1417.4
M14Melanoma0.1518.2
SK-MEL-2Melanoma0.1417.8
SK-MEL-28Melanoma0.1518.6
SK-MEL-5Melanoma0.1619.1
UACC-257Melanoma0.1417.4
UACC-62Melanoma0.1518.2
Ovarian Cancer
IGROV1Ovarian0.1518.2
OVCAR-3Ovarian0.1417.8
OVCAR-4Ovarian0.1518.6
OVCAR-5Ovarian0.1619.1
OVCAR-8Ovarian0.1417.4
NCI/ADR-RESOvarian0.1821.3
SK-OV-3Ovarian0.1619.5
Renal Cancer
786-0Renal0.1518.6
A498Renal0.1619.1
ACHNRenal0.1417.8
CAKI-1Renal0.1518.2
RXF 393Renal0.1417.4
SN12CRenal0.1619.5
TK-10Renal0.1518.6
UO-31Renal0.1417.8
Prostate Cancer
PC-3Prostate0.1619.5
DU-145Prostate0.1518.6
Breast Cancer
MCF7Breast0.1619.3
MDA-MB-231/ATCCBreast0.1518.2
HS 578TBreast0.1619.1
BT-549Breast0.1417.8
T-47DBreast0.1518.6
MDA-MB-468Breast0.1619.5

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. Data for Koningic Acid is derived from the study by Liberti et al., Cell Metabolism, 2017. Data for 3-Bromopyruvate is from the NCI DTP Public Database for NSC 62343.

The NCI-60 data clearly demonstrates that This compound (koningic acid) exhibits significantly more potent in vitro anti-proliferative activity than 3-bromopyruvate across all tested cell lines , with GI50 values in the nanomolar to low micromolar range, compared to the mid-micromolar range for 3-bromopyruvate.

Downstream Signaling and Cellular Consequences

Inhibition of GAPDH by these agents triggers a cascade of downstream events that ultimately lead to cancer cell death.

GAPDH_Inhibition_Pathway cluster_inhibitors GAPDH Inhibitors cluster_glycolysis Glycolysis cluster_effects Downstream Effects This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits 3-Bromopyruvate 3-Bromopyruvate 3-Bromopyruvate->GAPDH Inhibits ROS Increase ROS Increase 3-Bromopyruvate->ROS Increase Induces Glucose Glucose G3P G3P Glucose->G3P G3P->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate ATP Depletion ATP Depletion GAPDH->ATP Depletion ER Stress ER Stress ATP Depletion->ER Stress Apoptosis Apoptosis ATP Depletion->Apoptosis ROS Increase->ER Stress ER Stress->Apoptosis

Fig 1. Downstream effects of GAPDH inhibition.

Both this compound and 3-bromopyruvate, by inhibiting GAPDH, lead to a sharp decrease in ATP production. This energy crisis can trigger apoptosis. 3-Bromopyruvate has also been shown to induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS), further contributing to its cytotoxic effects.[5] Studies on koningic acid in thyroid cancer have demonstrated its ability to inhibit the MAPK/ERK pathway and decrease levels of the anti-apoptotic protein Bcl-2.[9] Similarly, 3-bromopyruvate has been shown to decrease Bcl-2 expression in triple-negative breast cancer cells.

In Vivo Efficacy and Toxicity

Preclinical in vivo studies have demonstrated the anti-tumor potential of both this compound and 3-bromopyruvate in various cancer models.

This compound (Koningic Acid): In a melanoma xenograft model, oral administration of this compound significantly suppressed tumor growth. However, its efficacy can be model-dependent, as it was found to be inactive in a lung cancer xenograft model in another study.

3-Bromopyruvate: 3-BP has shown impressive anti-tumor effects in multiple animal models, including hepatocellular carcinoma and lymphoma.[5][7] However, a significant concern with 3-BP is its potential for toxicity and its short half-life under physiological conditions. While its preferential uptake by cancer cells via MCTs offers a therapeutic window, systemic administration can lead to side effects.[7]

A newer GAPDH inhibitor, DC-5163 , has shown promise in a breast cancer xenograft model, where it markedly suppressed tumor growth without evident systemic toxicity. This highlights the ongoing effort to develop GAPDH inhibitors with improved safety profiles.

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental protocols used to evaluate GAPDH inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay GAPDH_Activity_Assay GAPDH Activity Assay Cytotoxicity_Assay->GAPDH_Activity_Assay ATP_Assay ATP Production Assay GAPDH_Activity_Assay->ATP_Assay Western_Blot Western Blot (Apoptosis Markers) ATP_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Western_Blot->Xenograft_Model Lead Compound Drug_Administration Drug Administration (Oral, IP) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Drug_Administration->Toxicity_Assessment

Fig 2. General experimental workflow for evaluating GAPDH inhibitors.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay as per NCI-60 Protocol)

  • Objective: To determine the growth-inhibitory effects of the compounds on a panel of cancer cell lines.

  • Methodology:

    • Cell Plating: Cancer cell lines are seeded in 96-well plates at their optimal densities and incubated for 24 hours.

    • Compound Treatment: The GAPDH inhibitors are serially diluted and added to the wells. A no-drug control is included.

    • Incubation: Plates are incubated for 48 hours.

    • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Measurement: The bound dye is solubilized, and the optical density is measured at 515 nm. The GI50 (concentration for 50% growth inhibition) is calculated.

GAPDH Activity Assay
  • Objective: To measure the direct inhibitory effect of the compounds on GAPDH enzyme activity.

  • Methodology:

    • Cell Lysis: Cancer cells treated with the inhibitors are lysed to release cellular proteins.

    • Reaction Mixture: The cell lysate is added to a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD+.

    • Measurement: The activity of GAPDH is determined by monitoring the rate of NADH production, which can be measured by the increase in absorbance at 340 nm.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the GAPDH inhibitors in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Drug Administration: The mice are treated with the GAPDH inhibitors (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Toxicity Monitoring: The body weight and general health of the mice are monitored. At the end of the study, organs can be collected for histological analysis to assess toxicity.

Conclusion and Future Directions

The comparative data presented here underscores the potent and broad-spectrum anti-cancer activity of this compound (koningic acid), which demonstrates superior in vitro cytotoxicity compared to 3-bromopyruvate. Its high specificity for GAPDH makes it an attractive candidate for further development. However, the less selective nature of 3-bromopyruvate, coupled with its targeted uptake mechanism, also presents a compelling therapeutic strategy.

The emergence of novel GAPDH inhibitors like DC-5163 with potentially improved safety profiles highlights the continued interest in this therapeutic target. Future research should focus on direct, head-to-head in vivo comparisons of these inhibitors to better understand their relative efficacy and toxicity. Furthermore, exploring combination therapies, where GAPDH inhibitors could be used to sensitize cancer cells to other chemotherapeutic agents, may unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting such vital preclinical investigations.

References

A Comparative Analysis of Heptelidic Acid and Koningic Acid: Potent Inhibitors of Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic inhibitors, Heptelidic acid and Koningic acid have garnered significant attention for their potent and specific action against a key enzyme in glycolysis. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their biochemical properties, mechanism of action, and cellular effects, supported by experimental data. It is important to note that the scientific literature widely regards "this compound" and "Koningic acid" as synonymous terms for the same chemical entity[1][2][3][4][5]. Therefore, this guide will treat them as such, presenting a unified profile of this potent GAPDH inhibitor.

Biochemical and Pharmacological Profile

This compound/Koningic acid is a sesquiterpene lactone natural product[6]. Its primary molecular target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway[6][7][8].

Mechanism of Action:

This compound/Koningic acid acts as a potent and irreversible inhibitor of GAPDH[3][5]. The molecule contains an epoxide "warhead" that covalently modifies the catalytic cysteine residue (Cys-149 in rabbit muscle GAPDH) in the active site of the enzyme[4]. This covalent binding permanently inactivates the enzyme, thereby blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in glycolysis[4]. Mechanistic studies have further revealed that it acts through a NAD+-uncompetitive and G3P-competitive mechanism[9].

Cellular Effects:

By inhibiting GAPDH, this compound/Koningic acid effectively shuts down glycolysis, leading to a rapid depletion of intracellular ATP[10]. This disruption of cellular energy production is particularly cytotoxic to cells that are highly dependent on glycolysis for their energy needs, a characteristic feature of many cancer cells known as the Warburg effect[10][11]. The cytotoxic effects have been observed across a range of cancer cell lines, leading to inhibited proliferation, colony formation, and induction of apoptosis[10].

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound/Koningic acid from various studies. These values highlight the compound's potency against its molecular target and its cytotoxic effects on different cell lines.

ParameterTarget/Cell LineValueReference(s)
IC50 GAPDH Inhibition90 μM[6]
Caspase-3 Induction (U937 cells)40 μM[6]
Cytotoxicity (various cancer cell lines)0.4 - 3 μM[6]
Cytotoxicity (Thyroid cancer cell lines)1.35 - 79.69 μM[10]
Cytotoxicity (JM1 B-ALL cells)169 ng/mL[10]
Cytotoxicity (Reh B-ALL cells)126.5 ng/mL[10]
Ki GAPDH Inhibition1.6 µM[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.

GAPDH Inhibition Assay (In Vitro)

This assay measures the enzymatic activity of GAPDH in the presence of an inhibitor.

Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine hydrochloride (pH 8.6), glyceraldehyde-3-phosphate (G3P), and NAD+.

  • Enzyme and Inhibitor Incubation: Pre-incubate purified GAPDH enzyme with varying concentrations of this compound/Koningic acid for a specified time at a controlled temperature (e.g., 30 minutes at 25°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the G3P substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound/Koningic acid and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration[12][13][14][15].

Intracellular ATP Level Measurement

This assay quantifies the amount of ATP within cells, serving as an indicator of cellular energy status.

Principle: The most common method utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound/Koningic acid as described for the MTT assay.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Normalization: Normalize the luminescence signal to the total protein concentration in each sample to account for differences in cell number.

  • Data Analysis: Compare the ATP levels in treated cells to those in untreated controls[8][16][17][18][19].

Extracellular Acidification Rate (ECAR) Assay

The ECAR assay measures the rate of glycolysis by detecting the acidification of the extracellular medium due to lactate production.

Principle: The Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium, which is an indicator of lactic acid production and, therefore, the rate of glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-buffering Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the assay cartridge with compounds to be injected (e.g., glucose, oligomycin, 2-deoxyglucose).

  • ECAR Measurement: Place the cell plate in the analyzer and measure the basal ECAR. Subsequently, inject compounds sequentially to measure key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: The instrument's software calculates the ECAR in real-time. The effect of this compound/Koningic acid on glycolysis can be determined by comparing the ECAR of treated cells to that of control cells[7][20][21][22][23].

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound/Koningic acid.

Caption: Mechanism of GAPDH inhibition by this compound/Koningic acid.

Experimental_Workflow cluster_workflow Cytotoxicity Assessment Workflow start Seed Cells in 96-well Plate treatment Treat with this compound / Koningic Acid (Dose-Response) start->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance/ Luminescence assay->readout analysis Data Analysis: Calculate IC50 readout->analysis end Determine Cytotoxicity analysis->end

Caption: General workflow for assessing cytotoxicity.

Conclusion

This compound and Koningic acid are established as potent, irreversible inhibitors of the glycolytic enzyme GAPDH. Their ability to disrupt cellular metabolism and induce cytotoxicity, particularly in highly glycolytic cells, makes them valuable tools for cancer research and potential leads for therapeutic development. The provided experimental protocols and data offer a foundation for researchers to further investigate the pharmacological properties of this important molecule.

References

Validating the anti-cancer efficacy of Heptelidic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-cancer efficacy of Heptelidic acid (HA), a sesquiterpenoid lactone, against other therapeutic alternatives. The data presented is compiled from preclinical studies, offering insights into its potential as a novel anti-cancer agent.

Executive Summary

This compound has demonstrated significant anti-tumor effects in various in vivo cancer models, including pancreatic cancer, melanoma, and pediatric B-cell acute lymphoblastic leukemia (B-ALL). Its primary mechanism of action involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, leading to reduced cancer cell proliferation.[1][2] Studies have also implicated its role in modulating the p38 MAPK and PI3K/AKT/mTOR signaling pathways.[1] This guide summarizes the key quantitative data, experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the in vivo anti-cancer efficacy of this compound in different cancer models.

Pancreatic Cancer

While a direct in vivo comparison with a standard chemotherapeutic agent in the same study is not available, this compound monotherapy has shown significant tumor growth inhibition in a pancreatic cancer xenograft model.

Treatment Cancer Model Dosage & Administration Key Findings Reference
This compoundSUIT-2 pancreatic cancer cells transplanted into nude mice10 μg daily, direct tumor injectionSignificantly inhibited tumor growth compared to control.[1]
5-Fluorouracil (5-FU)(Ex vivo) SUIT-2 cells treated with media from intestinal loop-Showed a growth-suppressing effect. Note: This was not a direct in vivo tumor growth comparison.[1]
Melanoma
Treatment Cancer Model Dosage & Administration Key Findings Reference
This compoundB16F10 melanoma cells transplanted into C57BL/6 mice10 μg daily, oral administrationSignificantly inhibited tumor growth and decreased tumor GAPDH activity compared to the negative control group.[3][4]
Control (PBS)B16F10 melanoma cells transplanted into C57BL/6 miceDaily oral administrationUninhibited tumor growth.[3][4]
Pediatric B-Cell Acute Lymphoblastic Leukemia (B-ALL)

This compound has been shown to prolong survival in a patient-derived xenograft (PDX) model of B-ALL and exhibits a synergistic effect when combined with the chemotherapeutic agent Vincristine.

Treatment Cancer Model Dosage & Administration Median Survival Reference
ControlB-ALL PDX model-28 days
This compoundB-ALL PDX model0.5mg/kg daily, oral administration34.5 days
Vincristine (VCR)B-ALL PDX model0.15mg/kg weekly, intraperitoneal injection40 days
This compound + VCRB-ALL PDX modelHA: 0.5mg/kg daily (oral), VCR: 0.15mg/kg weekly (intraperitoneal)49 days

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Tumor Xenograft Studies

Pancreatic Cancer (SUIT-2 Xenograft Model)

  • Cell Line: SUIT-2 human pancreatic cancer cells.

  • Animal Model: Nude mice.

  • Procedure: SUIT-2 cells were transplanted into the mice.

  • Treatment: 10 μg of this compound was injected directly into the tumor daily.

  • Endpoint: Tumor growth was monitored and measured.[1]

Melanoma (B16F10 Homograft Model)

  • Cell Line: B16F10 murine melanoma cells.

  • Animal Model: C57BL/6 mice.

  • Procedure: B16F10 cells were transplanted into the mice.

  • Treatment: 10 μg of this compound was administered orally on a daily basis.

  • Endpoint: Tumor growth was measured, and GAPDH activity in the tumor tissue was assessed at the end of the study.[3][4]

Pediatric B-Cell Acute Lymphoblastic Leukemia (PDX Model)

  • Model: Patient-derived xenograft (PDX) model of B-ALL.

  • Treatment:

    • This compound: 0.5mg/kg administered orally for 21 days.

    • Vincristine: 0.15mg/kg injected intraperitoneally once per week for 3 cycles in the combination therapy study.

  • Endpoint: Survival of the mice was monitored.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of the test compound and incubate for a specified period.

  • Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell or tissue lysates.

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the necessary substrates and cofactors for the GAPDH reaction.

  • Assay: Add the lysate to the reaction mixture in a 96-well plate.

  • Measurement: Monitor the change in absorbance or fluorescence over time, which is proportional to the GAPDH activity. The specific wavelength and detection method depend on the commercial kit used.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Heptelidic_Acid_Signaling_Pathway cluster_glycolysis Glycolysis Inhibition cluster_HA This compound Action cluster_pathways Downstream Signaling Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P DPG 1,3-Bisphosphoglycerate G3P->DPG GAPDH GAPDH Pyruvate Pyruvate DPG->Pyruvate ATP ATP Pyruvate->ATP Cell_Cycle_Arrest Cell Cycle Arrest ATP->Cell_Cycle_Arrest Reduced Energy Supply HA This compound HA->GAPDH p38_MAPK p38 MAPK Activation HA->p38_MAPK PI3K_AKT PI3K/AKT/mTOR Inhibition HA->PI3K_AKT Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram outlines the typical workflow for in vivo validation of an anti-cancer compound.

experimental_workflow start Start: In Vitro Studies cell_culture Cancer Cell Culture start->cell_culture drug_treatment_vitro This compound Treatment (In Vitro) cell_culture->drug_treatment_vitro proliferation_assay Cell Proliferation Assay (e.g., SRB Assay) drug_treatment_vitro->proliferation_assay animal_model Animal Model Selection proliferation_assay->animal_model xenograft Tumor Cell Implantation (Xenograft/Homograft) animal_model->xenograft pdx Patient-Derived Xenograft (PDX) Model animal_model->pdx treatment_phase Treatment Phase xenograft->treatment_phase pdx->treatment_phase drug_administration This compound or Control Administration (e.g., Oral, Injection) treatment_phase->drug_administration monitoring Tumor Growth Monitoring drug_administration->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_measurement Tumor Volume/ Weight Measurement endpoint->tumor_measurement survival_analysis Survival Analysis endpoint->survival_analysis biochemical_assays Biochemical Assays (e.g., GAPDH Activity) endpoint->biochemical_assays histology Histological Analysis endpoint->histology results Results & Conclusion tumor_measurement->results survival_analysis->results biochemical_assays->results histology->results

Caption: In vivo anti-cancer drug validation workflow.

References

Heptelidic Acid: Unveiling Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A promising avenue in oncology research is the exploration of synergistic combinations of anticancer agents to enhance therapeutic efficacy and overcome drug resistance. Heptelidic acid (HA), a natural sesquiterpene lactone, has demonstrated significant antitumor effects and is now being investigated for its potential to work in concert with established chemotherapeutic drugs. Preclinical evidence, particularly in pediatric B-cell acute lymphoblastic leukemia (B-ALL), suggests that HA can act synergistically with conventional anticancer agents, including vincristine, doxorubicin, and L-asparaginase, paving the way for novel combination therapies.

This compound's primary mechanism of action involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. By disrupting glycolysis, HA selectively targets cancer cells, which are often highly dependent on this metabolic pathway for their rapid proliferation. This targeted approach not only induces cancer cell death but also presents a unique opportunity for combination strategies.

Synergistic Interactions with Vincristine, Doxorubicin, and L-Asparaginase in B-ALL

A pivotal study has highlighted the synergistic potential of this compound in combination with standard-of-care chemotherapeutics for pediatric B-ALL. The research demonstrated that HA exhibits a synergistic cytotoxic effect when combined with vincristine (VCR), doxorubicin (DXR), and L-asparaginase (L-Asp) in B-ALL cell lines.[1] This synergy suggests that the addition of HA could potentially allow for lower, less toxic doses of these conventional drugs while achieving a greater therapeutic effect.

In vivo studies using a B-ALL patient-derived xenograft (PDX) model further substantiated these findings. The combination of this compound and vincristine resulted in a significant improvement in survival outcomes compared to treatment with either agent alone.[1] While specific quantitative data on the combination index (CI) from published literature remains limited, the observed in vivo efficacy strongly supports a synergistic interaction.

The proposed mechanism for this synergy lies in the multi-faceted attack on cancer cell viability. This compound's disruption of glycolysis complements the mechanisms of action of traditional chemotherapeutics, which primarily target DNA replication and cell division. This dual assault on critical cellular processes may prevent cancer cells from developing resistance and lead to a more profound and durable response.

Exploring Combinations with Other Anticancer Drugs

Currently, there is a paucity of published data on the synergistic effects of this compound with other widely used anticancer drugs such as paclitaxel and cisplatin. Further research is warranted to explore these potential combinations across a broader range of cancer types. Investigating the efficacy of HA with these agents could unlock new therapeutic strategies for solid tumors and other hematological malignancies.

Quantitative Data on Synergistic Effects

The following table summarizes the available qualitative and in vivo data on the synergistic effects of this compound with other anticancer drugs. It is important to note that detailed quantitative synergy data, such as Combination Index (CI) values from in vitro studies, are not yet widely available in the public domain for this compound combinations.

CombinationCancer TypeCell LinesIn Vivo ModelObserved EffectCitation
This compound + Vincristine Pediatric B-Cell Acute Lymphoblastic LeukemiaJM1, RehPatient-Derived Xenograft (PDX)Synergistic cytotoxicity, Improved survival[1]
This compound + Doxorubicin Pediatric B-Cell Acute Lymphoblastic LeukemiaJM1, RehNot specifiedSynergistic effects evaluated[1]
This compound + L-Asparaginase Pediatric B-Cell Acute Lymphoblastic LeukemiaJM1, RehNot specifiedSynergistic effects evaluated[1]

Experimental Protocols

Detailed experimental protocols for assessing the synergistic effects of this compound are crucial for reproducibility and further research. The following outlines the general methodologies employed in the key study investigating HA combinations in B-ALL.

Cell Viability Assay (MTS Assay)

To determine the cytotoxic and synergistic effects of this compound in combination with other anticancer drugs, a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is commonly used.

  • Cell Seeding: B-ALL cell lines (e.g., JM1 and Reh) are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with varying concentrations of this compound alone, the combination drug (e.g., vincristine) alone, and the combination of both drugs at different ratios.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.

  • MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. To determine synergy, the Combination Index (CI) is calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of drug combinations.

  • Xenograft Establishment: Immune-compromised mice are engrafted with B-ALL patient-derived cells.

  • Treatment Administration: Once tumors are established, mice are randomized into different treatment groups: vehicle control, this compound alone, vincristine alone, and the combination of this compound and vincristine. The study on B-ALL utilized an oral administration of 0.5mg/kg of this compound as a single agent.[1] Specific dosages for the combination therapy require further investigation of the full-text study.

  • Monitoring: Tumor growth and animal survival are monitored over time.

  • Endpoint Analysis: The primary endpoint is typically overall survival. Statistical analysis is performed to compare the survival curves between the different treatment groups.

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound with other anticancer drugs can be visualized through signaling pathways and experimental workflows.

cluster_HA This compound (HA) cluster_Chemo Conventional Chemotherapy HA This compound GAPDH GAPDH Inhibition HA->GAPDH Glycolysis Disruption of Glycolysis GAPDH->Glycolysis ATP ATP Depletion Glycolysis->ATP PCD Programmed Cell Death (PCD) (RIPK-1 mediated) ATP->PCD Synergy Synergistic Cancer Cell Death PCD->Synergy Chemo Vincristine / Doxorubicin DNA DNA Damage / Mitotic Arrest Chemo->DNA Apoptosis Apoptosis DNA->Apoptosis Apoptosis->Synergy

Figure 1. Simplified signaling pathway of the synergistic action of this compound and conventional chemotherapy.

cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation CellLines Cancer Cell Lines (e.g., JM1, Reh) Treatment Treat with HA, Drug X, and Combination CellLines->Treatment MTS MTS Assay (Cell Viability) Treatment->MTS CI Calculate Combination Index (CI) MTS->CI Synergy_vitro Synergy (CI < 1) CI->Synergy_vitro PDX Patient-Derived Xenograft (PDX) Model Treatment_vivo Treat with HA, Drug X, and Combination PDX->Treatment_vivo Monitor Monitor Tumor Growth and Survival Treatment_vivo->Monitor Survival Kaplan-Meier Survival Analysis Monitor->Survival Efficacy Enhanced Therapeutic Efficacy Survival->Efficacy

References

Heptelidic Acid: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Heptelidic acid, a sesquiterpenoid lactone produced by the fungus Aspergillus oryzae, has emerged as a promising anti-cancer agent due to its selective cytotoxicity against various cancer cells. This guide provides a comprehensive comparison of the cytotoxic efficacy of this compound across different cancer types, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the advancement of cancer therapeutics.

Data Presentation: Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against a range of cancer cell lines, providing a quantitative comparison of its cytotoxic activity. Lower IC50 values indicate higher potency.

Cancer TypeCell LineIC50 (µM)IC50 (ng/mL)Reference
Pediatric B-Cell Acute Lymphoblastic Leukemia JM1~0.58 (calculated)169[1]
Reh~0.43 (calculated)126.5[1]
PDX s90~0.23 (calculated)66.6[1]
PDX s96~0.31 (calculated)89.9[1]
PDX s98~0.95 (calculated)275.6[1]
Melanoma A-3751.26 (24h), 1.34 (72h)-[2]
Lung Cancer A5490.99 (72h), 0.458 (72h)-[2]
Thyroid Cancer C6431.35-[3]
8505C, K1, TPC-1(Range: up to 79.69)-[3]
Rhabdoid Tumor of the Kidney G-401Concentration-dependent cytotoxicity observed-[4]
JMU-RTK-2Concentration-dependent cytotoxicity observed-[4]
Human Leukemia U93740 (apoptosis inhibition)-[2]

Note: IC50 values for pediatric B-ALL were converted from ng/mL to µM for comparative purposes, using a presumed molecular weight for this compound (~292.34 g/mol ). The original sources should be consulted for precise experimental details.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies assessing the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.[5][6][7][8]

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach for 24 hours.[6]

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • Fixation: The culture medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[6]

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[6][9]

  • Washing: Unbound dye is removed by washing four to five times with 1% acetic acid.[6]

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution (pH 10.5).[6][9]

  • Absorbance Measurement: The absorbance is read at a wavelength between 510 nm and 570 nm using a microplate reader.[6]

b) MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.[10][11][12][13]

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with this compound for the desired duration.[11]

  • MTS Reagent Addition: After the treatment period, a solution containing MTS and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.[12]

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C.[12]

  • Absorbance Measurement: The absorbance of the soluble formazan is measured at approximately 490 nm using a microplate reader.[11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxicity of this compound using cell-based assays.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding ha_prep This compound Serial Dilutions treatment Treat Cells with this compound ha_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation assay_protocol Perform SRB or MTS Assay incubation->assay_protocol read_absorbance Read Absorbance assay_protocol->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound primarily exerts its cytotoxic effects by inhibiting the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][5] This leads to a cascade of downstream events affecting multiple signaling pathways implicated in cancer cell survival and proliferation.

signaling_pathway This compound Signaling Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways HA This compound GAPDH GAPDH HA->GAPDH Inhibits Glycolysis Glycolysis ATP Reduced ATP Production Glycolysis->ATP Leads to p38_MAPK p38 MAPK Activation Glycolysis->p38_MAPK JNK JNK Activation Glycolysis->JNK p53 p53 Activation Glycolysis->p53 PI3K_AKT PI3K/AKT/mTOR Inhibition Glycolysis->PI3K_AKT Apoptosis Apoptosis ATP->Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis p53->Apoptosis PI3K_AKT->Apoptosis Promotes

Caption: this compound inhibits GAPDH, leading to apoptosis.

References

Heptelidic Acid's Impact on GAPDH Across Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptelidic acid, a potent and selective irreversible inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1][2] This guide provides a comparative analysis of this compound's effect on GAPDH from different species, supported by experimental data. We delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and offer a comparison with other GAPDH inhibitors.

Mechanism of Action: Covalent Inhibition of a Key Glycolytic Enzyme

This compound exerts its inhibitory effect through the covalent modification of a critical cysteine residue within the active site of GAPDH.[3][4] This irreversible binding effectively inactivates the enzyme, leading to a blockage in the glycolytic pathway and subsequent depletion of intracellular ATP.[2] The sensitivity of GAPDH to this compound has been shown to be dependent on the amino acid sequence of the S-loop domain of the enzyme, leading to variations in inhibitory potency across different species.[5]

dot

cluster_GAPDH_catalysis GAPDH Catalytic Cycle cluster_inhibition Inhibition by this compound GAP Glyceraldehyde-3-Phosphate Hemithioacetal Hemithioacetal Intermediate GAP->Hemithioacetal Nucleophilic attack GAPDH_Cys GAPDH (Active Cys-SH) GAPDH_Cys->Hemithioacetal Inactive_GAPDH Inactive GAPDH (Covalently Modified) GAPDH_Cys->Inactive_GAPDH NAD NAD+ NADH NADH + H+ NAD:e->NADH:w Thioacylenzyme Thioacyl-enzyme Intermediate Hemithioacetal->Thioacylenzyme Oxidation 1,3-BPG 1,3-Bisphosphoglycerate Thioacylenzyme->1,3-BPG Phosphorolysis Pi Pi Pi->1,3-BPG Heptelidic_Acid This compound Heptelidic_Acid->Inactive_GAPDH Covalent Modification of Active Site Cysteine

Caption: Mechanism of GAPDH inhibition by this compound.

Comparative Efficacy of this compound on GAPDH from Different Species

The inhibitory potency of this compound varies significantly across GAPDH orthologs from different species. This variability is primarily attributed to differences in the amino acid sequence of the enzyme's S-loop domain.[5] Below is a summary of the available quantitative data on the inhibition of GAPDH by this compound from various sources.

Species/IsozymeEnzymeInhibition ParameterValueReference(s)
Homo sapiens (Human)GAPDHK_I40 µM[6]
k_inact-[6]
k_inact/K_I-[6]
Trichoderma koningiiGAPDH I (Resistant)IC_50~1 mM[7]
Trichoderma koningiiGAPDH II (Sensitive)IC_50~10 µM[7]
Fungal (unspecified)HepG (Resistant Isozyme)K_I~1200 µM[6]
k_inact-[6]
k_inact/K_I-[6]
Oryctolagus cuniculus (Rabbit)Muscle GAPDH-Potent Inhibitor[4]

Note: A direct comparison of IC_50 and K_I/k_inact values should be made with caution due to potential variations in experimental conditions between studies. The study by Kato et al. (1992) suggests a broader comparison across species including chicken and swine, but the specific quantitative data was not accessible.[5]

Comparison with Alternative GAPDH Inhibitors

Several other molecules have been identified as inhibitors of GAPDH, each with its own mechanism and potency. A comparative overview is provided below.

InhibitorMechanism of ActionReported EffectsReference(s)
Pentalenolactone Covalent modification of the active site cysteine.Irreversible inhibitor of rabbit muscle GAPDH.[8]
3-Bromopyruvate Alkylating agent that targets the active site cysteine.Potent but non-selective inhibitor of GAPDH.[9]
Iodoacetate Alkylating agent that reacts with cysteine residues.Non-selective inhibitor of GAPDH and other thiol-containing enzymes.[9]

Experimental Protocols

Determination of GAPDH Inhibition (IC_50)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC_50) of this compound against GAPDH.

  • Enzyme and Substrate Preparation:

    • Purify GAPDH from the desired species or use a commercially available enzyme.

    • Prepare a stock solution of glyceraldehyde-3-phosphate (G3P) and NAD+ in a suitable buffer (e.g., 100 mM triethanolamine-HCl, pH 7.6, containing 10 mM sodium arsenate and 5 mM EDTA).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the GAPDH enzyme solution to each well.

    • Add the various concentrations of this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the G3P and NAD+ substrate mixture.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC_50 value by fitting the data to a suitable dose-response curve.

dot

cluster_workflow IC50 Determination Workflow prep Prepare Reagents: - GAPDH Enzyme - Substrates (G3P, NAD+) - this compound (Serial Dilutions) plate_setup Plate Setup (96-well): - Add GAPDH to wells - Add this compound/Vehicle prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate Mix pre_incubation->reaction_start measurement Kinetic Measurement: Monitor Absorbance at 340 nm reaction_start->measurement analysis Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 measurement->analysis

Caption: Experimental workflow for IC50 determination.

Determination of Kinetic Constants (K_I and k_inact) for Irreversible Inhibition

For irreversible inhibitors like this compound, determining the inhibition constant (K_I) and the maximal rate of inactivation (k_inact) provides a more detailed understanding of their inhibitory mechanism. A common method is the Kitz-Wilson plot.

  • Assay Setup:

    • Prepare reagents as described for the IC_50 determination.

    • A series of experiments are conducted where the enzyme is incubated with different fixed concentrations of the irreversible inhibitor.

  • Time-Course Measurement:

    • At various time points during the incubation, aliquots of the enzyme-inhibitor mixture are withdrawn and diluted into an assay mixture containing the substrates (G3P and NAD+) to measure the remaining enzyme activity.

    • The decrease in enzyme activity over time is monitored for each inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line gives the apparent rate of inactivation (k_obs).

    • Create a Kitz-Wilson plot by plotting the reciprocal of k_obs (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]).

    • The y-intercept of the resulting linear plot is 1/k_inact, and the x-intercept is -1/K_I.

dot

cluster_workflow_kinetics Kinetic Constants (KI, kinact) Workflow setup Assay Setup: - Fixed concentrations of this compound incubation Incubation of GAPDH with Inhibitor setup->incubation sampling Time-course Sampling: - Withdraw aliquots at different times - Measure remaining enzyme activity incubation->sampling k_obs_calc Calculate k_obs: - Plot ln(Activity) vs. Time for each [I] - Slope = -k_obs sampling->k_obs_calc kitz_wilson Kitz-Wilson Plot: - Plot 1/k_obs vs. 1/[I] k_obs_calc->kitz_wilson constants_det Determine Constants: - Y-intercept = 1/kinact - X-intercept = -1/KI kitz_wilson->constants_det

Caption: Workflow for determining KI and kinact.

Conclusion

This compound is a specific and potent irreversible inhibitor of GAPDH, with its efficacy varying across different species due to sequence variations in the enzyme's S-loop domain. The available quantitative data, though not exhaustive for a wide range of species under uniform conditions, clearly demonstrates its inhibitory potential against human and certain fungal GAPDH. Further comparative studies are warranted to fully elucidate the species-specific inhibitory profiles of this compound, which will be crucial for its development as a targeted therapeutic agent. The provided experimental protocols offer a foundation for researchers to conduct such comparative analyses and to further investigate the promising potential of this compound and other GAPDH inhibitors.

References

Assessing the Therapeutic Potential of Heptelidic Acid Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptelidic acid (HA), a sesquiterpenoid natural product, has emerged as a promising anti-cancer agent due to its targeted inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway. Cancer cells exhibiting high rates of glycolysis, a phenomenon known as the Warburg effect, are particularly susceptible to the cytotoxic effects of HA. This guide provides a comprehensive comparison of this compound combination therapies, summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways to assess its therapeutic potential.

Performance in Combination Therapies: A Quantitative Overview

This compound has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents, leading to enhanced anti-cancer activity. The following tables summarize the quantitative data from key studies, highlighting the efficacy of these combination therapies in various cancer models.

Table 1: In Vivo Efficacy of this compound and Vincristine in a Pediatric B-Cell Acute Lymphoblastic Leukemia (B-ALL) Patient-Derived Xenograft (PDX) Model
Treatment GroupMedian Survival (days)n (animals)P-value vs. Control
Control265-
This compound (HA)285>0.05
Vincristine (VCR)405<0.05
HA + VCR 49 5 <0.05

Data from a study on pediatric B-ALL demonstrates that the combination of this compound and Vincristine significantly improves survival outcomes compared to single-agent treatments.[1]

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)
JM1B-Cell Acute Lymphoblastic Leukemia169
RehB-Cell Acute Lymphoblastic Leukemia126.5
PDX s90B-Cell Acute Lymphoblastic Leukemia66.6
PDX s96B-Cell Acute Lymphoblastic Leukemia89.9
PDX s98B-Cell Acute Lymphoblastic Leukemia275.6
SUIT-2Pancreatic Cancer-
MIA-PaCa-IIPancreatic Cancer-
PANC-1Pancreatic Cancer-
B16F10MelanomaConcentration-dependent inhibition

This compound exhibits potent cytotoxic effects across a range of cancer cell lines, with particularly low IC50 values in patient-derived B-ALL cells.[1]The growth of pancreatic cancer cell lines SUIT-2, MIA-PaCa-II, and PANC-1, as well as the melanoma cell line B16F10, was also shown to be inhibited by this compound in a concentration-dependent manner.[2][3]

Comparison with Alternative Therapies

A crucial aspect of evaluating a new therapeutic strategy is to compare its performance against existing standard-of-care treatments.

Pediatric B-Cell Acute Lymphoblastic Leukemia (B-ALL)

The current standard of care for pediatric B-ALL often involves a multi-drug chemotherapy regimen, which has recently been augmented by the inclusion of immunotherapy. For instance, the addition of the bispecific T-cell engager blinatumomab to standard chemotherapy has significantly improved disease-free survival in newly diagnosed children with B-ALL.[4][5][6][7] The synergistic effect of this compound with vincristine, a conventional chemotherapeutic agent, suggests its potential as an adjunct to or a component of future combination therapies, possibly to overcome resistance or reduce the toxicity of standard regimens.

Melanoma

The treatment landscape for advanced melanoma has shifted towards immunotherapy (e.g., checkpoint inhibitors like pembrolizumab and nivolumab) and targeted therapies (e.g., BRAF and MEK inhibitors for BRAF-mutated melanomas) as first-line treatments due to their improved efficacy over traditional chemotherapy.[8][9] Chemotherapy, such as with dacarbazine, is typically used after other treatments have failed.[3] The demonstrated in vitro efficacy of this compound against melanoma cells suggests its potential use in combination with these newer agents to enhance their effectiveness or to treat resistant tumors.

Rhabdoid Tumor of the Kidney (RTK)

Standard treatment for the aggressive pediatric cancer, rhabdoid tumor of the kidney, involves a combination of surgery, radiation therapy, and chemotherapy.[6] Given the poor prognosis often associated with RTK, novel therapeutic strategies are urgently needed. The cytotoxic effects of this compound on RTK cell lines in vitro indicate its potential as a new therapeutic avenue, likely in combination with existing chemotherapeutic protocols.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.

Cell Viability Assays
  • MTS Assay: To assess the cytotoxicity of this compound, B-ALL cell lines (JM1 and Reh) and patient-derived cells were seeded in 96-well plates. After a specified incubation period with varying concentrations of this compound, an MTS reagent was added to each well. The absorbance was then measured to determine the percentage of viable cells relative to an untreated control. This colorimetric assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a soluble formazan product.[1]

  • Sulforhodamine B (SRB) Assay: For adherent cell lines such as pancreatic cancer (SUIT-2, MIA-PaCa-II, PANC-1) and melanoma (B16F10), the SRB assay was employed. Cells were seeded in 96-well plates and treated with different concentrations of this compound. Following treatment, cells were fixed with trichloroacetic acid and stained with SRB dye. The bound dye was then solubilized, and the absorbance was measured to quantify cellular protein content, which is proportional to the number of viable cells.[2][3]

GAPDH Activity Assay

To confirm the mechanism of action of this compound, its effect on GAPDH activity was measured. Cancer cells were treated with this compound, and cell lysates were prepared. The activity of GAPDH in the lysates was then determined using a commercial GAPDH activity assay kit. These kits typically measure the reduction of NAD+ to NADH by GAPDH, which can be quantified by a colorimetric or fluorometric readout. A decrease in GAPDH activity in treated cells compared to control cells indicates target engagement by this compound.[2]

In Vivo Xenograft Studies
  • B-ALL Patient-Derived Xenograft (PDX) Model: To evaluate the in vivo efficacy of this compound in combination with vincristine, a B-ALL PDX model was established. Immune-compromised mice were engrafted with patient-derived B-ALL cells. The mice were then randomized into four treatment groups: control (vehicle), this compound alone, vincristine alone, and the combination of this compound and vincristine. Tumor burden was monitored, and survival was recorded as the primary endpoint.[1]

  • Pancreatic Cancer Xenograft Model: The in vivo anti-tumor effect of this compound was also assessed in a pancreatic cancer model. Nude mice were subcutaneously transplanted with SUIT-2 pancreatic cancer cells. Once tumors were established, the mice were treated with daily intratumoral injections of this compound. Tumor growth was measured regularly to determine the efficacy of the treatment compared to a control group.[1]

Combination Index (CI) Calculation

To quantitatively determine the nature of the interaction between this compound and other chemotherapeutic agents (synergism, additivity, or antagonism), the Combination Index (CI) is calculated using the Chou-Talalay method. This method is based on the median-effect equation. The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% cell death), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10][11]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the irreversible inhibition of GAPDH. This has several downstream consequences that contribute to its anti-cancer effects.

Heptelidic_Acid_Pathway HA This compound GAPDH GAPDH HA->GAPDH Inhibits Glycolysis Glycolysis BPG 1,3-Bisphosphoglycerate ATP ATP Production (Reduced) Glycolysis->ATP Leads to CellCycle Cell Cycle Arrest (G2/M Phase) EnergyCrisis Energy Crisis MetabolicStress Metabolic Stress Apoptosis Apoptosis CellCycle->Apoptosis Induces G3P Glyceraldehyde-3-Phosphate EnergyCrisis->Apoptosis MetabolicStress->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

The inhibition of GAPDH by this compound disrupts the glycolytic pathway, leading to a significant reduction in ATP production. This energy crisis, coupled with the accumulation of upstream glycolytic intermediates, induces metabolic stress. In cancer cells that are highly dependent on glycolysis for survival, these disruptions trigger cell cycle arrest, specifically at the G2/M phase, and ultimately lead to programmed cell death (apoptosis).[1] The synergistic effect observed with agents like vincristine, which also affects the M phase of the cell cycle, can be attributed to this multi-pronged assault on cancer cell proliferation and survival.

References

Heptelidic Acid: A Guided Inquiry into its Irreversible Inhibition of GAPDH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanism of action of potential therapeutic agents is paramount. This guide provides a detailed comparison of Heptelidic acid's irreversible inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) with other known inhibitors, supported by experimental data and protocols.

This compound (HA), also known as Koningic acid, has been identified as a potent, irreversible inhibitor of the glycolytic enzyme GAPDH.[1][2] This inhibition is of significant interest due to the central role of GAPDH in cellular metabolism and the potential for its targeted inhibition in various diseases, including cancer. This guide will delve into the evidence confirming the irreversible nature of this inhibition, compare its potency to other GAPDH inhibitors, and provide detailed experimental methodologies for researchers to replicate and build upon these findings.

Comparative Analysis of GAPDH Inhibitors

The potency of enzyme inhibitors is a critical parameter for their evaluation as potential drug candidates. For irreversible inhibitors, the efficiency of inactivation is often described by the second-order rate constant (k_inact/K_I). The table below summarizes the available kinetic data for this compound and other common irreversible GAPDH inhibitors.

InhibitorTarget Enzymek_inact (min⁻¹)K_I (μM)k_inact/K_I (M⁻¹s⁻¹)IC₅₀ (μM)Mechanism of Action
This compound (Koningic acid) Human GAPDH1.446.3~3.8 x 10³~3.7Covalent modification of active site Cys152[3]
Pentalenolactone Rabbit Muscle GAPDHBiphasic kineticsN/A for parent compoundN/AN/ACovalent modification of active site Cys149[1][4]
Iodoacetate Astrocytic GAPDHN/AN/AN/A< 100Covalent modification of active site cysteine[5]

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature). The data presented here is for comparative purposes.

Confirming Irreversible Inhibition: Experimental Protocols

The irreversible nature of an enzyme inhibitor is typically confirmed through a series of experiments designed to demonstrate the time-dependent loss of enzyme activity and the inability to recover activity upon removal of the inhibitor.

Dilution Method for Assessing Irreversibility

This method is a straightforward approach to distinguish between reversible and irreversible inhibition. A high concentration of the enzyme is pre-incubated with the inhibitor to allow for binding. Subsequently, the mixture is diluted significantly to reduce the concentration of the free inhibitor. If the inhibition is reversible, the enzyme-inhibitor complex will dissociate upon dilution, leading to the recovery of enzyme activity. In contrast, for an irreversible inhibitor, the enzyme activity will not be restored as a stable covalent bond has been formed.

Protocol:

  • Pre-incubation: Incubate purified GAPDH (e.g., 1 mg/mL) with a saturating concentration of this compound for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.

  • Dilution: Dilute an aliquot of the pre-incubation mixture (e.g., 100-fold) into the assay buffer containing the substrates for the GAPDH reaction (e.g., NAD⁺ and glyceraldehyde-3-phosphate).

  • Activity Assay: Immediately monitor the GAPDH activity by measuring the rate of NADH formation at 340 nm using a spectrophotometer.

  • Analysis: Compare the enzyme activity of the inhibitor-treated sample to the control. A lack of significant recovery in activity in the diluted inhibitor sample is indicative of irreversible inhibition.

Kitz-Wilson Plot for Kinetic Characterization

The Kitz-Wilson method is a graphical analysis used to determine the kinetic parameters of irreversible inhibitors, specifically the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). This method involves measuring the initial rates of the enzymatic reaction at various concentrations of the substrate and the irreversible inhibitor.

Protocol:

  • Assay Setup: Prepare a series of reaction mixtures containing a fixed concentration of GAPDH, varying concentrations of this compound, and varying concentrations of the substrate (glyceraldehyde-3-phosphate).

  • Reaction Initiation: Initiate the reaction by adding the final component (e.g., the substrate).

  • Data Acquisition: Continuously monitor the progress of the reaction (e.g., absorbance at 340 nm for NADH production) over time for each reaction mixture.

  • Data Analysis:

    • For each inhibitor concentration, determine the apparent first-order rate constant of inactivation (k_obs) from the progress curves.

    • Plot 1/k_obs versus 1/[Inhibitor]. The y-intercept of this plot is 1/k_inact, and the x-intercept is -1/K_I.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides direct evidence of covalent bond formation between the inhibitor and the enzyme. By analyzing the mass of the intact protein or its digested peptides, one can identify the mass shift corresponding to the adduction of the inhibitor.

Protocol:

  • Incubation: Incubate purified GAPDH with this compound under conditions that lead to inhibition. A control sample with the enzyme and vehicle should be prepared.

  • Sample Preparation:

    • Intact Protein Analysis: Desalt the protein samples and analyze them using a high-resolution mass spectrometer (e.g., ESI-QTOF).

    • Peptide Mapping: Digest the protein samples with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Protein: Compare the mass spectra of the treated and control samples. An increase in mass corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.

    • Peptide Mapping: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS). Identify the peptide containing the active site cysteine and look for a mass modification corresponding to the addition of this compound.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of GAPDH inhibition by this compound and the experimental workflow for confirming irreversible inhibition.

G Mechanism of Irreversible GAPDH Inhibition by this compound GAPDH GAPDH (Active Enzyme) with Active Site Cysteine (Cys-SH) EI_complex Reversible Enzyme-Inhibitor Complex (E-I) GAPDH->EI_complex Initial non-covalent binding HA This compound (with Epoxide Ring) HA->EI_complex Covalent_adduct Irreversibly Inhibited GAPDH (Covalent Adduct) EI_complex->Covalent_adduct Nucleophilic attack by Cys-SH on Epoxide Ring

Caption: Covalent modification of GAPDH by this compound.

G Workflow for Confirming Irreversible Inhibition cluster_0 Biochemical Assays cluster_1 Biophysical Confirmation Dilution Dilution Experiment Irreversible Conclusion: Irreversible Inhibition Confirmed Dilution->Irreversible No activity recovery Kinetics Kinetic Analysis (Kitz-Wilson) Kinetics->Irreversible Time-dependent inhibition, calculable kinact/KI MassSpec Mass Spectrometry MassSpec->Irreversible Covalent adduct detected Start Hypothesis: This compound is an Irreversible Inhibitor Start->Dilution Start->Kinetics Start->MassSpec

Caption: Experimental workflow for confirming irreversible inhibition.

References

Safety Operating Guide

Prudent Disposal of Heptelidic Acid in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Heptelidic acid, a sesquiterpene lactone, is recognized for its potent biological activity, including antibiotic and pro-apoptotic effects in cancer cells through the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] While a specific Safety Data Sheet (SDS) may not classify the compound as hazardous under the Globally Harmonized System (GHS), its cytotoxic potential necessitates handling and disposal with a high degree of caution, aligning with protocols for cytotoxic compounds.[4][5] Adherence to institutional and local environmental regulations is paramount.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to don appropriate personal protective equipment. Standard laboratory practice for handling chemicals should be followed.[4] This includes:

  • Gloves: Use impermeable, chemical-resistant gloves.[4]

  • Lab Coat: A lab coat or gown should be worn to protect street clothing.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of waste contaminated with this compound is critical to ensure safe disposal and regulatory compliance.[5][6] All materials that have come into contact with this compound should be considered hazardous waste.

  • Designated Waste Containers: Utilize clearly labeled, leak-proof containers specifically designated for cytotoxic or chemical waste.[6][7] These containers are often color-coded (e.g., yellow or purple) to distinguish them from regular laboratory waste.[6][7]

  • Sharps Disposal: All sharps, such as needles, syringes, and contaminated glass vials or ampoules, must be placed in a designated sharps container that is puncture-resistant and labeled for cytotoxic waste.[6]

  • Solid Waste: Non-sharp solid waste, including contaminated gloves, bench paper, pipette tips, and disposable labware, should be collected in a dedicated, lined container for cytotoxic solid waste.[6]

  • Liquid Waste:

    • Unused or expired solutions of this compound should be collected in a sealed, non-reactive waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Aqueous solutions containing this compound should be treated as hazardous waste and not disposed of down the drain.[4]

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the full chemical name ("this compound").

III. Decontamination Procedures

Any surfaces or equipment that come into contact with this compound should be decontaminated. A standard procedure involves a three-step process:

  • Initial Cleaning: Wipe the surface with a detergent solution to remove visible contamination.[5]

  • Rinsing: Wipe the surface with a fresh wipe moistened with water to remove any detergent residue.[5]

  • Final Decontamination: Wipe the surface with a suitable disinfectant, such as 70% isopropyl alcohol.[5]

  • All cleaning materials used in this process must be disposed of as cytotoxic solid waste.[5]

IV. Storage and Final Disposal
  • Interim Storage: Sealed and labeled cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic while awaiting pickup.

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company, typically via high-temperature incineration.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste collection and disposal in accordance with all applicable regulations.

This compound: Key Data for Handling and Disposal

PropertyDataSource
Synonyms Koningic Acid, Avocettin, FO-4443[1][4]
CAS Number 57710-57-3[1][4]
Molecular Formula C₁₅H₂₀O₅[1][2]
Molecular Weight 280.3 g/mol [1]
Biological Activity Irreversible inhibitor of GAPDH, selectively induces apoptosis in high-glycolytic cancer cells, antibiotic activity.[1][3]
Solubility Soluble in DMSO (10 mg/ml), DMF (30 mg/ml), and Ethanol (30 mg/ml).[1][2]
Acute Toxicity (Mouse) LD50 >100 mg/kg (oral), 32 mg/kg (intraperitoneal)[4]

Experimental Workflow and Disposal Logic

Heptelidic_Acid_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe waste_generated Waste Generated ppe->waste_generated sharps Sharps (Needles, Vials) waste_generated->sharps Sharps solid Contaminated Solid Waste (Gloves, PPE, Labware) waste_generated->solid Solid liquid Liquid Waste (Unused Solutions) waste_generated->liquid Liquid sharps_container Puncture-Proof Sharps Container (Labeled 'Cytotoxic') sharps->sharps_container solid_container Designated Cytotoxic Waste Bin (Labeled) solid->solid_container liquid_container Sealed, Labeled Waste Bottle liquid->liquid_container storage Store in Secure Designated Area sharps_container->storage solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup by EHS / Licensed Waste Management storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptelidic acid
Reactant of Route 2
Heptelidic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。